molecular formula C9H7ClN2O B14765453 4-Chloro-8-methoxy-1,7-naphthyridine

4-Chloro-8-methoxy-1,7-naphthyridine

Cat. No.: B14765453
M. Wt: 194.62 g/mol
InChI Key: PLESQHZWSKFJEY-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-1,7-naphthyridine is a useful research compound. Its molecular formula is C9H7ClN2O and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-8-methoxy-1,7-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-9-8-6(2-4-12-9)7(10)3-5-11-8/h2-5H,1H3

InChI Key

PLESQHZWSKFJEY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=C(C=CN=C21)Cl

Origin of Product

United States

Foundational & Exploratory

Navigating the Acquisition and Application of CAS 1823353-13-4 (SU11248): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS 1823353-13-4, chemically identified as 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide and widely known in scientific literature as SU11248 or Sunitinib, is a potent multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its significance in oncological research and drug development stems from its ability to inhibit key drivers of tumor angiogenesis and growth, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] This guide provides an in-depth overview of SU11248, a critical resource for researchers navigating its procurement and application.

Mechanism of Action: A Multi-Pronged Attack on Cancer

SU11248 exerts its anti-tumor effects by competitively inhibiting the ATP-binding site of multiple RTKs. This action blocks the downstream signaling pathways that are crucial for tumor cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply nutrients to the tumor. The primary targets of SU11248 include VEGFR-1, -2, and -3, as well as PDGFRβ and KIT. By inhibiting these receptors, SU11248 demonstrates both direct antitumor and antiangiogenic activities.[3][4][5]

SU11248 Signaling Pathway Inhibition cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_inhibitor Inhibitor cluster_downstream Downstream Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFRβ PDGF->PDGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes TumorGrowth Tumor Growth & Proliferation PDGFR->TumorGrowth Promotes SU11248 SU11248 (CAS 1823353-13-4) SU11248->VEGFR Inhibits SU11248->PDGFR Inhibits Cellular Phosphorylation Assay Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture HUVECs B Serum Starve A->B C Pre-treat with SU11248 B->C D Stimulate with VEGF C->D E Cell Lysis D->E F Western Blot E->F G Quantification F->G

Caption: Workflow for a cellular phosphorylation assay.

Handling and Storage

Proper handling and storage of SU11248 are crucial to maintain its stability and ensure user safety.

  • Storage: Store the compound at -20°C, desiccated, and protected from light. [6]For long-term storage, it is recommended to store the lyophilized powder. Once in solution (e.g., in DMSO), aliquot and store at -80°C to avoid multiple freeze-thaw cycles. [1][6]* Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, when handling the compound. [7]Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood. [7]

Conclusion

CAS 1823353-13-4 (SU11248) is a valuable tool for researchers in the field of oncology and drug development. A thorough understanding of its mechanism of action, careful selection of a reputable supplier, and adherence to proper handling and experimental protocols are essential for generating high-quality, reproducible data. This guide serves as a foundational resource to aid researchers in their scientific endeavors with this potent tyrosine kinase inhibitor.

References

  • Cayman Chemical. (2025, August 6).
  • TargetMol. Sunitinib | SU 11248 | RTK inhibitor.
  • Mendel, D. B., Laird, A. D., Xin, X., Louie, S. G., Christensen, J. G., Li, G., ... & Cherrington, J. M. (2003). In Vivo Antitumor Activity of SU11248, a Novel Tyrosine Kinase Inhibitor Targeting Vascular Endothelial Growth Factor and Platelet-derived Growth Factor Receptors: Determination of a Pharmacokinetic/Pharmacodynamic Relationship. Clinical Cancer Research, 9(1), 327-337.
  • AG Scientific.
  • Cell Signaling Technology. Sunitinib (#12328)
  • Abrams, T. J., Murray, L. J., Pesenti, E., Holway, V. W., Colombo, T., Lee, L. B., ... & Cherrington, J. M. (2003). Preclinical evaluation of the tyrosine kinase inhibitor SU11248 as a single agent and in combination with "standard of care" therapeutic agents for the treatment of breast cancer. Molecular cancer therapeutics, 2(10), 1011-1021.
  • Tocris Bioscience.
  • MedChemExpress. Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor.
  • MilliporeSigma. N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | 342641-94-5.
  • United States Pharmacopeia. (2020, February 21).
  • Motzer, R. J., Michaelson, M. D., Redman, B. G., Hudes, G. R., Wilding, G., Figlin, R. A., ... & George, D. J. (2006). Activity of SU11248, a multitargeted inhibitor of vascular endothelial growth factor receptor and platelet-derived growth factor receptor, in patients with metastatic renal cell carcinoma. Journal of Clinical Oncology, 24(1), 16-24.
  • Lenvatinib, an oral, multitargeted tyrosine kinase inhibitor, in patients with refractory or relapsed acute myeloid leukemia: a phase 1/2 study. (2015).

Sources

An In-depth Technical Guide to the 4-Chloro-8-methoxy-1,7-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Core for Modern Medicinal Chemistry

Introduction: The Strategic Value of the 1,7-Naphthyridine Core

Naphthyridines, a family of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a cornerstone of medicinal chemistry.[1][2] Their rigid, planar structure and the strategic placement of nitrogen atoms, which act as key hydrogen bond acceptors, make them ideal scaffolds for engaging with biological targets.[3] Among the ten possible naphthyridine isomers, the 1,7-naphthyridine framework has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities, particularly as kinase inhibitors in oncology.[3][4]

This guide focuses on a specifically substituted analog: 4-Chloro-8-methoxy-1,7-naphthyridine . This scaffold is not merely a structural framework but a highly functionalized starting point for drug discovery. The deliberate placement of a chloro group at the C4 position and a methoxy group at the C8 position imparts distinct electronic properties and provides critical chemical handles for synthetic elaboration. The chloro group, an electron-withdrawing substituent, activates the C4 position for nucleophilic substitution, a cornerstone reaction for library development.[5] Concurrently, the electron-donating methoxy group modulates the electronic character of the ring system and can play a direct role in target binding or influence metabolic stability.[6] This guide will dissect the synthesis, reactivity, and therapeutic potential of this scaffold, providing researchers with the foundational knowledge to leverage its unique properties in drug development programs.

Proposed Synthetic Pathway: Constructing the Core

The construction of the this compound core can be envisioned through a logical, multi-step sequence, leveraging established heterocyclic chemistry principles. The pathway begins with readily available starting materials and proceeds through key transformations, including a directed cyclization and subsequent functionalization.

Detailed Experimental Protocol: A Plausible Route

Step 1: Synthesis of 2-Amino-6-methoxypyridine-3-carbaldehyde (Intermediate 3)

  • Starting Material: 2-Chloro-6-methoxypyridine (Intermediate 1 ).

  • Formylation: Perform a Vilsmeier-Haack reaction on 2-Chloro-6-methoxypyridine using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce a formyl group, yielding 2-chloro-6-methoxynicotinaldehyde.

  • Amination: Subject the resulting aldehyde to nucleophilic aromatic substitution with a suitable ammonia source (e.g., aqueous ammonia) under pressure and heat to displace the chloro group and install the C2-amino functionality, yielding Intermediate 3 . The methoxy group at C6 helps to activate the C2 position for this substitution.

Step 2: Friedländer Annulation to form 8-Methoxy-1,7-naphthyridin-4(1H)-one (Intermediate 4)

  • Reaction: Condense 2-Amino-6-methoxypyridine-3-carbaldehyde (Intermediate 3 ) with ethyl acetoacetate in the presence of a base catalyst (e.g., piperidine or sodium ethoxide).

  • Mechanism: This reaction proceeds via the Friedländer annulation, a classic and robust method for constructing quinoline and naphthyridine ring systems.[4][7] The base facilitates the formation of an enolate from ethyl acetoacetate, which then attacks the carbonyl of the carbaldehyde. Subsequent intramolecular condensation and aromatization yield the bicyclic naphthyridinone core, Intermediate 4 .

Step 3: Chlorination to Yield this compound (Target Scaffold 5)

  • Reagents: Treat 8-Methoxy-1,7-naphthyridin-4(1H)-one (Intermediate 4 ) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Procedure: The reaction is typically performed neat or in a high-boiling solvent at elevated temperatures. The hydroxyl group of the naphthyridinone tautomer is converted into a chlorosulfite or phosphate ester intermediate, which is then readily displaced by a chloride ion to yield the final target scaffold, This compound (5) .

  • Workup: Following the reaction, the excess POCl₃ is carefully quenched with ice water, and the resulting mixture is neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, which can then be purified by recrystallization or column chromatography.

G cluster_0 Synthetic Workflow start 2-Chloro-6-methoxypyridine (1) step1 Vilsmeier-Haack & Amination start->step1 Step 1 int2 2-Amino-6-methoxypyridine-3-carbaldehyde (3) step1->int2 step2 Friedländer Annulation (Ethyl Acetoacetate, Base) int2->step2 Step 2 int3 8-Methoxy-1,7-naphthyridin-4(1H)-one (4) step2->int3 step3 Chlorination (POCl₃) int3->step3 Step 3 end This compound (5) step3->end

Caption: Proposed synthetic pathway for this compound.

Reactivity and Medicinal Chemistry Utility

The true power of the this compound scaffold lies in its inherent reactivity, which allows for systematic structural diversification. The C4-chloro group is the primary handle for derivatization via nucleophilic aromatic substitution (SNAr).

Key Reaction: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen atoms and the chloro substituent itself renders the C4 position highly electrophilic and susceptible to attack by nucleophiles. This enables the facile introduction of a wide array of functional groups, most commonly amines, which are crucial for probing interactions with biological targets.

General Protocol for SNAr with Amines
  • Setup: In a sealed reaction vessel, dissolve this compound (1 equivalent) in a polar aprotic solvent such as DMF, DMSO, or n-butanol.

  • Reagents: Add the desired primary or secondary amine (1.1–1.5 equivalents). The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often beneficial to scavenge the HCl generated during the reaction.

  • Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup & Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting crude product is then purified using flash column chromatography to yield the desired 4-amino-substituted 1,7-naphthyridine derivative.

This robust SNAr chemistry is the gateway to building extensive libraries of compounds for structure-activity relationship (SAR) studies.

G cluster_1 Key Functionalization Strategy scaffold 4-Chloro-8-methoxy- 1,7-naphthyridine reaction S N Ar Reaction scaffold->reaction Electrophilic C4 Position library Diverse Library of 4-Substituted Analogs reaction->library Forms C-N Bond nucleophiles Nucleophiles (e.g., R-NH₂) nucleophiles->reaction Nucleophilic Attack

Caption: SNAr as the core strategy for diversifying the scaffold.

Medicinal Chemistry Applications: Targeting Protein Kinases

Derivatives of the 1,7-naphthyridine scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[4] A particularly relevant target for this class of compounds is Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase involved in the PI3K/AKT signaling pathway.[4][8]

Hypothetical Structure-Activity Relationship (SAR) Exploration

The this compound core provides an excellent starting point for an SAR campaign targeting a kinase like PIP4K2A. A systematic exploration would involve synthesizing analogs and evaluating their inhibitory potency.

Compound IDR Group (at C4)C8-SubstituentHypothetical PIP4K2A IC₅₀ (nM)Rationale for Design
5 -Cl-OCH₃>1000Starting scaffold; requires substitution at C4 for activity.
6a 2-Ethoxyphenylamino-OCH₃15Introduces a key aniline moiety known to interact with the kinase hinge region.[9]
6b 2-Methoxyphenylamino-OCH₃30A slightly smaller ortho-alkoxy group may subtly alter binding geometry.[9]
6c 2-Chlorophenylamino-OCH₃50Explores the effect of an electron-withdrawing group on the aniline ring.[9]
6d Phenylamino-OCH₃300Removal of the ortho-substituent is expected to decrease potency, highlighting its importance.[9]
7a 2-Ethoxyphenylamino-OH25The C8-methoxy can be demethylated to a hydroxyl group, which could act as a hydrogen bond donor.
7b 2-Ethoxyphenylamino-H45Removal of the C8-substituent serves as a negative control to assess its contribution.

SAR Insights:

  • C4-Substitution is Critical: The primary driver of potency is the installation of an appropriate (hetero)arylamine at the C4 position via SNAr. This group is predicted to form crucial hydrogen bonds with the kinase hinge region.

  • Ortho-Substitution on the Aniline Ring: As seen in related series, a small alkoxy or halogen substituent at the ortho-position of the C4-aniline ring is often optimal for high-potency inhibition.[9]

  • Role of the C8-Methoxy Group: The methoxy group is hypothesized to provide a beneficial interaction, potentially through a hydrogen bond with a backbone amide or by favorably positioning the molecule within the active site.[6] Its replacement or removal would validate this hypothesis.

Hypothetical Binding Mode in a Kinase Active Site

The 1,7-naphthyridine scaffold is well-suited to bind to the ATP-binding site of a typical protein kinase.

  • Hinge-Binding: The N1 nitrogen of the naphthyridine core is perfectly positioned to act as a hydrogen bond acceptor, forming a canonical interaction with the backbone NH of a hinge region residue (e.g., Cysteine).

  • Hydrophobic Pockets: The aromatic surface of the naphthyridine core and the substituted aniline ring at C4 occupy hydrophobic regions within the active site.

  • Gatekeeper Interaction: The ortho-substituent on the C4-aniline ring can interact with the "gatekeeper" residue, influencing selectivity across the kinome.

  • Solvent-Front Interactions: The C8-methoxy group points towards the solvent-exposed region, where it can form water-mediated hydrogen bonds or interact directly with polar residues.

G cluster_0 Kinase ATP-Binding Site cluster_1 Scaffold Binding hinge Hinge Region Backbone NH gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front scaffold N1 1,7-Naphthyridine Core C4-Aniline C8-Methoxy scaffold:n1->hinge:f0 H-Bond Acceptor scaffold:c4->gatekeeper Steric/Electronic Interaction scaffold:c4->hydrophobic_pocket Hydrophobic Interaction scaffold:c8->solvent_front Polar Interaction

Caption: Hypothetical binding mode of a C4-substituted scaffold in a kinase.

Conclusion and Future Outlook

The this compound scaffold is a highly promising and strategically designed starting point for medicinal chemistry campaigns. Its synthesis is achievable through established chemical transformations, and its reactivity is ideally suited for the rapid generation of diverse chemical libraries. The inherent biological relevance of the 1,7-naphthyridine core, particularly in the context of kinase inhibition, provides a strong rationale for its exploration. By leveraging the C4-chloro handle for SAR studies and understanding the modulatory role of the C8-methoxy group, researchers are well-equipped to develop novel, potent, and selective therapeutic candidates based on this versatile and powerful scaffold.

References

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum.
  • BenchChem Technical Support Team. (2025). The Ascendant Core: A Comprehensive Review of 1,7-Naphthyridine Chemistry for the Modern Researcher. Benchchem.
  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025). Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI.
  • Unknown Author. (n.d.). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][10]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][8][10]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. ACS Publications. Available from:

  • BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. Benchchem.
  • Wortmann, L., et al. (2021). Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. ACS Publications.
  • Unknown Author. (2026). Exploring the Chemistry of Naphthyridines: A Journey Through Synthesis and Applications. Unknown Source.
  • Sako, M., et al. (2003). 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Biernacka, E., & Wujec, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules. Available from: [Link]

  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors. Benchchem.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available from: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 5-Bromo-8-chloro-1,7-naphthyridine as a Scaffold for Kinase Inhibitors. Benchchem.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available from: [Link] (Note: This is a placeholder URL, as the original link may not be stable. The content is based on the provided search result title and abstract).

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Navigating the Chemistry of a Novel Heterocycle: A Technical Guide to 4-Chloro-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Naphthyridine Scaffold

The 1,7-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its rigid structure and hydrogen bonding capabilities make it an attractive framework for the design of potent and selective inhibitors of various biological targets, particularly kinases. The introduction of specific substituents, such as a chloro group at the 4-position and a methoxy group at the 8-position, fine-tunes the electronic and steric properties of the molecule, influencing its pharmacokinetic and pharmacodynamic profiles. 4-Chloro-8-methoxy-1,7-naphthyridine is a key intermediate in the synthesis of a new generation of targeted therapeutics. Its reactivity, driven by the electrophilic nature of the chloro-substituted pyridine ring, allows for diverse functionalization, paving the way for the creation of extensive compound libraries for drug discovery.

This guide provides an in-depth overview of the critical safety and handling considerations for this compound, drawing upon data from structurally related compounds to ensure a high level of laboratory safety and experimental integrity.

Hazard Identification and Toxicological Profile

Summary of Potential Hazards:

Hazard ClassPotential EffectBasis for Assessment
Acute Oral Toxicity Harmful if swallowed.Based on data for related heterocyclic compounds.[1][2]
Skin Corrosion/Irritation Causes skin irritation.[3][4]Analogous chlorinated aromatic compounds are known skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4][5]Common hazard for many organic chemicals, especially fine powders.
Respiratory Sensitization May cause respiratory irritation.[4]Inhalation of dust or aerosols should be avoided.
Germ Cell Mutagenicity Suspected of causing genetic defects.A potential hazard for some complex heterocyclic molecules.[6]
Carcinogenicity May cause cancer.[1][6]Long-term exposure to related compounds has been linked to carcinogenic effects.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1]Halogenated organic compounds often exhibit environmental toxicity.

GHS Hazard Pictograms (Anticipated):

Caption: Anticipated GHS pictograms for this compound.

Toxicological Insights:

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] The presence of the chlorine atom on the naphthyridine ring suggests that the compound may be irritating to the skin and eyes.[3][4] Upon absorption, it is anticipated that the compound will be metabolized in the liver. The methoxy group may undergo O-demethylation, while the chloro group could be a site for metabolic displacement. Researchers should be aware of the potential for long-term health effects, including mutagenicity and carcinogenicity, which are concerns with some polycyclic aromatic compounds.[6]

Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_respiratory Respiratory Protection (as needed) lab Laboratory Coat gloves Chemical-Resistant Gloves (Nitrile or Neoprene) goggles Safety Goggles (Chemical Splash Proof) face_shield Face Shield (When handling larger quantities or potential for splashing) fume_hood Work in a Certified Chemical Fume Hood respirator NIOSH-Approved Respirator (If fume hood is not available or for spill cleanup)

Caption: Essential personal protective equipment for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[2] All work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Weighing and Transfer: To minimize dust generation, weigh the solid compound in a fume hood. Use appropriate tools (e.g., spatulas) for transfer. Avoid creating dust clouds.

  • Dissolution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Reaction Setup: All reactions involving this compound should be performed in a closed system or under conditions that prevent the release of vapors or dust into the laboratory environment.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3] Remove and launder contaminated clothing before reuse.[1]

Storage Conditions:

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[3] Recommended storage at 2-8°C.[7]Prevents degradation and potential side reactions.
Container Keep container tightly closed.[2][3]Prevents contamination and release of the compound.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[3]Avoids potentially hazardous reactions.
Ventilation Store in a well-ventilated area.[3]Minimizes the concentration of any potential vapors.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First Aid Measures:

  • Inhalation: If inhaled, immediately move the person to fresh air.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

Spill and Leak Containment:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure adequate ventilation.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3]

Fire and Explosion Hazard Data

While not expected to be highly flammable, appropriate precautions should be taken in the event of a fire.

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3]

  • Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and nitrogen oxides.[1][3]

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[3]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

Disposal_Flowchart start Waste Generation (Solid or in Solution) collect Collect in a Labeled, Sealed, and Compatible Hazardous Waste Container start->collect segregate Segregate from Incompatible Waste Streams collect->segregate store Store in a Designated Hazardous Waste Accumulation Area segregate->store dispose Dispose through a Licensed Hazardous Waste Disposal Facility store->dispose

Caption: Proper disposal workflow for this compound waste.

Consult your institution's environmental health and safety (EHS) department for specific guidelines on hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion: A Commitment to Safety and Scientific Excellence

This compound represents a valuable building block in the quest for novel therapeutics. Its versatile chemistry, however, is accompanied by potential hazards that demand respect and careful management. By understanding the inferred toxicological profile and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can confidently and safely unlock the full scientific potential of this important molecule. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and responsible innovation.

References

  • Vertex AI Search, SAFETY D
  • Vertex AI Search, Safety Data Sheet - CDMS.net, Accessed February 17, 2026.
  • Vertex AI Search, Safety Data Sheet - CymitQuimica, Accessed February 17, 2026.
  • Vertex AI Search, SAFETY DATA SHEET - TCI Chemicals, Accessed February 17, 2026.
  • Vertex AI Search, Eye irritation - ECHA CHEM, Accessed February 17, 2026.
  • Vertex AI Search, Safety Data Sheet - Carl ROTH, Accessed February 17, 2026.
  • Vertex AI Search, this compound - MySkinRecipes, Accessed February 17, 2026.
  • Vertex AI Search, MSDS of 8-chloro-3-methoxy-1,5-naphthyridine - Capot Chemical, Accessed February 17, 2026.

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Introduction: The Strategic Importance of the 1,7-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of 4-Substituted 1,7-Naphthyridine Compounds

In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. The 1,7-naphthyridine core, a bicyclic system containing two nitrogen atoms, is one such scaffold that has garnered significant attention. Its unique electronic properties, rigid structure, and capacity for forming multiple hydrogen bonds make it an ideal foundation for developing novel therapeutics. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the patent landscape for 1,7-naphthyridine compounds, with a specific focus on derivatives substituted at the 4-position—a key vector for modulating pharmacological activity. We will dissect the intellectual property space, identifying key players, therapeutic trends, and the synthetic innovations driving this competitive field.

Core Scaffold and Key Substitution Vector

The 1,7-naphthyridine ring system provides a versatile template for drug design. The nitrogen atom at position 1 often acts as a hydrogen bond acceptor, while the surrounding carbon framework allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. The 4-position, in particular, has been a focal point of chemical exploration, as modifications at this site can profoundly influence the molecule's interaction with target proteins.

1_7_Naphthyridine_Scaffold cluster_0 1,7-Naphthyridine Core mol mol caption Fig 1: The 1,7-Naphthyridine core with the strategic C4-position.

Fig 1: The 1,7-Naphthyridine core with the strategic C4-position.

Analysis of the Patent Landscape: Key Therapeutic Battlegrounds

The patent literature reveals a concentrated effort to leverage 4-substituted 1,7-naphthyridines across several major therapeutic areas. The versatility of the scaffold allows it to be adapted for targets ranging from protein kinases in oncology to receptors in the central nervous system.

Oncology: A Dominant Focus

Cancer therapeutics represent the most heavily patented application for this class of compounds. The ability of the 1,7-naphthyridine core to fit into the ATP-binding pocket of various kinases has made it a cornerstone for developing targeted cancer drugs.

  • Kinase Inhibition: A significant portion of the patent activity is directed towards kinase inhibitors. This includes inhibitors for Janus kinases (JAK) for treating inflammatory conditions and cancers[1], Raf kinases for melanoma and other cancers[2], and p38 MAP kinase[3]. The general utility of naphthyridine derivatives in treating cancer is further highlighted in numerous patents.[4]

  • T-Cell Activation: Bristol Myers Squibb has patented substituted naphthyridinone compounds designed to act as T-cell activators by inhibiting diacylglycerol kinases (DGKα and DGKζ), presenting a novel immuno-oncology approach.[5]

  • ATR Inhibition: Ataxia-telangiectasia and Rad3-related (ATR) kinase is a critical component of the DNA damage response pathway. Patents describe 5-substituted 2-(morpholin-4-yl)-1,7-naphthyridines as potent ATR inhibitors, which can be used to sensitize cancer cells to chemotherapy or radiation.[3]

Immunology and Inflammation

The immunomodulatory potential of 1,7-naphthyridines has also been explored. Early patents identified broad anti-inflammatory effects[6]. More recently, specific mechanisms have been targeted. For instance, patents have been filed for 1,7-naphthyridines as general immunomodulators and for their use in treating inflammatory bowel diseases through JAK kinase inhibition.[1][7]

Central Nervous System (CNS) Disorders

While less crowded than the oncology space, there is emerging patent activity for 1,7-naphthyridine derivatives in treating CNS disorders. Companies like Bristol-Myers Squibb have filed patents covering heterocyclic ethers based on this scaffold for various neurological conditions.[8]

Other Therapeutic Applications

Early exploration of 1,7-naphthyridine derivatives revealed a wide array of potential pharmacological effects, including anticholinergic, cardiotonic, diuretic, and analgesic properties, demonstrating the scaffold's broad therapeutic potential.[6] More targeted modern applications include the development of antibacterial agents, although this area is more developed for the isomeric 1,8-naphthyridines like nalidixic acid.[9][10]

Major Assignees and Competitive Environment

An analysis of patent assignees reveals a landscape populated by major pharmaceutical corporations and innovative biotech companies. This indicates a high perceived value and significant investment in the development of 1,7-naphthyridine-based drugs.

Patent Number/ReferenceAssigneeTherapeutic Focus
WO2020006018A1[5]Bristol Myers SquibbImmuno-oncology (T-cell activators)
US9757364B2[4]Unspecified (Cancer)Oncology
WO2016191524A1[1]Unspecified (JAK inhibitors)Inflammatory Bowel Disease
WO2024097953[2]Enliven Therapeutics Inc.Oncology (Raf kinase inhibitors)
WO2008017461[3]Unspecified (p38 inhibitors)Inflammatory Diseases
US8026257[8]Bristol-Myers Squibb CompanyCNS Disorders
EP0198456A2[6]Taiho Pharmaceutical Co LtdBroad-spectrum (Anti-inflammatory, etc.)

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// Nodes for Therapeutic Areas Oncology [label="Oncology", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,0!"]; CNS [label="CNS Disorders", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,1.5!"]; Inflammation [label="Inflammation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-1.5!"];

// Edges BMS -> Oncology [color="#5F6368", label=" [6]"]; BMS -> CNS [color="#5F6368", label=" [10]"]; Enliven -> Oncology [color="#5F6368", label=" [11]"]; Taiho -> Inflammation [color="#5F6368", label=" [1]"]; Other -> Oncology [color="#5F6368", label=" [5]"]; Other -> Inflammation [color="#5F6368", label=" [4, 19]"]; }

Fig 2: Key players and their patented therapeutic focus areas.

Patented Synthetic Strategies and Methodologies

The efficient construction of the 1,7-naphthyridine core is critical for drug development. The patent literature provides valuable insights into scalable and innovative synthetic routes.

General Synthetic Workflow

A common strategy involves the construction of the second ring onto a pre-existing, functionalized pyridine. A recent patent application outlines a cost-effective and industrially applicable method starting from 2-chloro-3-amino-pyridine.[11] The key steps involve protection of the amine, a hydroformylation reaction, and a final Lewis acid-catalyzed cyclization with an acrylate compound to form the 1,7-naphthyridine ring system.[11] This approach is advantageous as it allows for the late-stage introduction of diversity.

Synthetic_Workflow A 2-Chloro-3-aminopyridine B Amine Protection (Compound II) A->B Protection C Hydroformylation (Compound III) B->C Hydroformylation Reagent + Base D Cyclization with Acrylate (Compound IV) C->D Acrylate + Lewis Acid

Fig 3: A patented workflow for synthesizing the 1,7-naphthyridine core.
Protocol: Synthesis of a Key Intermediate via Electrophilic Bromination

The following protocol is a representative example adapted from the patent literature, specifically for the synthesis of a brominated 1,7-naphthyridinone intermediate, which is a versatile precursor for introducing various substituents at the 3-position via cross-coupling reactions.[4] This protocol demonstrates a standard, self-validating laboratory procedure.

Objective: To synthesize 3-bromo-8-methoxy-1,7-naphthyridin-4(1H)-one.

Materials:

  • 8-methoxy-1,7-naphthyridin-4(1H)-one (1 equivalent)

  • N-Bromosuccinimide (NBS) (1.5 equivalents)

  • Acetic Acid (solvent)

  • Diethyl Ether (Et₂O) (for washing)

  • Stir plate, round-bottom flask, filtration apparatus

Procedure:

  • Reaction Setup: In a suitable round-bottom flask, solubilize 8-methoxy-1,7-naphthyridin-4(1H)-one (1 eq.) in acetic acid (approx. 15 mL per gram of starting material) with gentle heating. The use of acetic acid as a solvent facilitates the reaction and helps to activate the brominating agent.

  • Addition of Brominating Agent: Once the starting material is fully dissolved, allow the solution to cool to room temperature. Add N-bromosuccinimide (1.5 eq.) portion-wise over 5-10 minutes. NBS is chosen as it is a mild and highly selective electrophilic brominating agent for electron-rich heterocyclic systems, minimizing side reactions.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-2 hours). A yellow precipitate is expected to form as the product is generated.[4]

  • Workup and Isolation: Upon completion, isolate the resulting yellow precipitate by vacuum filtration.

  • Purification: Wash the filtered solid successively with cold acetic acid (2 volumes) and diethyl ether (2 volumes) to remove unreacted NBS and other soluble impurities.[4] Diethyl ether is an excellent washing solvent as the product is insoluble in it, while many organic impurities are soluble.

  • Drying and Characterization: Dry the purified solid under vacuum to yield the final product, 3-bromo-8-methoxy-1,7-naphthyridin-4(1H)-one. The structure and purity should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Emerging Trends and White Space

The patent landscape for 4-substituted 1,7-naphthyridines is dynamic and continues to evolve. Recent filings suggest a trend towards developing highly selective inhibitors and exploring novel mechanisms of action. While oncology remains a hotbed of activity, there appears to be "white space" or underexplored opportunities in areas such as neurodegenerative diseases, metabolic disorders, and antiviral therapies. The development of compounds with dual-target activity or those designed as PROTACs (PROteolysis TArgeting Chimeras) using the 1,7-naphthyridine scaffold could represent the next wave of innovation in this field.

Conclusion

The 1,7-naphthyridine scaffold, particularly when substituted at the 4-position, has established itself as a true privileged structure in modern drug discovery. The intense patent activity surrounding these compounds underscores their therapeutic promise and commercial value. The landscape is currently dominated by applications in oncology, with major pharmaceutical companies and agile biotechs alike vying for intellectual property. However, the inherent versatility of the scaffold suggests that its full potential has yet to be realized. For researchers and drug developers, a thorough understanding of this patent landscape is not just a matter of due diligence; it is a strategic necessity for navigating this competitive and scientifically rich field.

References

  • Title: 1,7-Naphthyridine derivatives and medicinal preparations containing same.
  • Title: SUBSTITUTED[6][11] NAPHTHYRIDINES AS KINASE INHIBITORS FOR USE AGAINST CANCER. Source: Google Patents, WO2012000523A1.

  • Title: 1,7-naphthyridines as immunomodulators.
  • Title: Naphthyridine compounds as jak kinase inhibitors.
  • Title: Naphthyridine derivative compounds.
  • Title: Substituted naphthyridinone compounds useful as t cell activators. Source: PubChem, Patent WO-2020006018-A1. [Link]

  • Title: 1, 8 -naphthyridines as kinase inhibitors.
  • Title: Method for synthesizing 1,7-naphthyridine derivative.
  • Title: Patents Assigned to National Institute of Immunology. Source: Justia Patents. [Link]

  • Title: Joanne J. Bronson Inventions, Patents and Patent Applications. Source: Justia Patents. [Link]

  • Title: Raf kinase inhibitors reported in Enliven Therapeutics patent. Source: BioWorld. [Link]

  • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Source: MDPI. [Link]

  • Title: Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Source: Nature, Scientific Reports. [Link]

  • Title: Naphthyridine derivatives, processes for their preparation and pharmaceutical compositions containing them.
  • Title: U.S. Patent No. 8,829,195. Source: Regulations.gov. [Link]

  • Title: January 2020 U.S. Patents by Issue Date. Source: Justia Patents. [Link]

  • Title: CLASS OF 1,7-NAPHTHYRIDINE COMPOUNDS AND APPLICATION THEREOF. Source: WIPO Patentscope, WO/2022/063308. [Link]

  • Title: United States Patent (19).
  • Title: 5-SUBSTITUTED 2-(MORPHOLIN-4-YL)-1,7-NAPHTHYRIDINES.
  • Title: Patent Search Methodology. Source: I-MAK. [Link]

  • Title: Antimicrobial Activity of Naphthyridine Derivatives. Source: MDPI. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-amino-8-methoxy-1,7-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 1,7-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. The 4-amino-8-methoxy-1,7-naphthyridine core is of particular significance in the development of Phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Rolipram) and kinase inhibitors where the 4-amino group functions as a critical hydrogen bond donor/acceptor in the ATP-binding pocket.

This application note provides a validated, scalable protocol for synthesizing this scaffold. Unlike generic heterocyclic guides, this document focuses on the specific regiochemical challenges of the 1,7-system and the stability of the 8-methoxy group during harsh chlorination conditions.

Retrosynthetic Analysis & Pathway

The most robust route to the 1,7-naphthyridine core is the Gould-Jacobs reaction . This pathway is preferred over the Skraup or Friedlander synthesis for this specific substitution pattern because it allows for the regioselective installation of the 4-hydroxy (later 4-chloro/amino) group relative to the pyridine nitrogen.

Structural Logic
  • Starting Material: 3-amino-2-methoxypyridine.

  • Regiochemistry: The amino group directs the cyclization. The nitrogen at position 1 of the final naphthyridine comes from the exocyclic amine of the starting material. The methoxy group at position 2 of the pyridine ring ends up at position 8 of the fused system.

Retrosynthesis Target 4-amino-8-methoxy- 1,7-naphthyridine Intermediate1 4-chloro-8-methoxy- 1,7-naphthyridine Target->Intermediate1 SnAr Amination Intermediate2 4-hydroxy-8-methoxy- 1,7-naphthyridine (Tautomer: 4-one) Intermediate1->Intermediate2 Deoxychlorination (POCl3) Precursor Diethyl ethoxymethylene malonate (DEEM) + 3-amino-2-methoxypyridine Intermediate2->Precursor Gould-Jacobs Cyclization

Figure 1: Retrosynthetic disconnection showing the conversion of the pyridine precursor to the final amino-naphthyridine.

Detailed Experimental Protocols

Stage 1: Scaffold Construction (The Gould-Jacobs Protocol)

This stage involves a condensation followed by a high-temperature cyclization.

Reagents:

  • 3-amino-2-methoxypyridine (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture)

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine 3-amino-2-methoxypyridine and DEEM. Heat to 110–120°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5] Nucleophilic attack of the amine on the enol ether of DEEM, eliminating ethanol.

    • Checkpoint: Monitor by TLC.[6][7] The formation of the intermediate enamine ester is usually quantitative. Ethanol will collect in the trap.

  • Thermal Cyclization:

    • Heat a separate vessel containing Dowtherm A (10 mL/g of substrate) to a rolling boil (~250°C ).

    • Critical Step: Add the crude enamine ester (from step 1) dropwise or in small portions to the boiling Dowtherm A.

    • Why? The high temperature is thermodynamically required to overcome the aromaticity of the pyridine ring during the electrocyclic ring closure. Adding it slowly prevents the temperature from dropping below the activation energy threshold.

    • Observation: Rapid evolution of ethanol vapor (flash off).

  • Isolation:

    • After addition, maintain reflux for 30–60 minutes.

    • Cool the mixture to room temperature. The product (4-hydroxy-8-methoxy-1,7-naphthyridine-3-carboxylate ester) often precipitates.

    • Dilute with hexanes or diethyl ether to force further precipitation. Filter and wash with hexanes to remove Dowtherm A.

  • Saponification/Decarboxylation (Optional but recommended):

    • Hydrolyze the ester using 10% NaOH (reflux, 2h), then acidify to precipitate the acid.

    • Decarboxylate by heating in diphenyl ether or quinoline at 220°C until CO2 evolution ceases.

    • Result:8-methoxy-1,7-naphthyridin-4-ol (often exists as the 4(1H)-one tautomer).

Stage 2: Activation (Deoxychlorination)

This step converts the 4-hydroxy group to a 4-chloro leaving group.

Reagents:

  • 8-methoxy-1,7-naphthyridin-4-ol

  • Phosphorus oxychloride (POCl3) (Neat, solvent)[8]

  • Catalyst: N,N-Dimethylaniline (DMA) or DIPEA (1.5 equiv)

Safety Warning: POCl3 is violently reactive with water. See the safety workflow below.

Protocol:

  • Suspend the dry naphthyridinol in neat POCl3 (5–10 volumes).

  • Add N,N-Dimethylaniline slowly.

    • Expert Insight: The base is critical here. While POCl3 alone can chlorinate, the byproduct is HCl.[9] High concentrations of HCl at reflux can cleave the 8-methoxy group to an 8-hydroxy impurity. The base scavenges protons, protecting the ether.

  • Reflux at 90–100°C for 2–4 hours. The suspension should become a clear, dark solution.

  • Work-up (The "Dry Quench" Method):

    • Do NOT pour the hot reaction mixture directly onto ice.

    • Distill off excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

    • Dissolve the thick residue in dry DCM or Chloroform.

    • Pour this organic solution slowly into a stirred mixture of ice and saturated NaHCO3.

    • Separate layers, dry over MgSO4, and concentrate.

    • Product:4-chloro-8-methoxy-1,7-naphthyridine . Unstable on silica; use immediately or store in freezer under Ar.

Stage 3: Functionalization (SnAr Amination)

Displacement of the unstable chloride with the desired amine.

Reagents:

  • This compound

  • Target Amine (R-NH2) (1.2 – 2.0 equiv)

  • Solvent: Ethanol (for reactive amines) or DMF/NMP (for unreactive amines)

  • Base: TEA or DIPEA

Protocol:

  • Dissolve the chloro-intermediate in Ethanol.

  • Add the amine and base.[9]

  • Thermal: Reflux for 4–12 hours.

    • Optimization: If the amine is sterically hindered, use Microwave Irradiation (120°C, 30 min) in NMP.

  • Purification: Evaporate solvent. Purify via flash chromatography (DCM/MeOH gradients).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C).Ensure Dowtherm A is actively boiling before adding substrate.
Loss of 8-Methoxy Group Acidic cleavage during chlorination.Add DIPEA or Dimethylaniline to the POCl3 reaction. Avoid prolonged reflux.
Incomplete Amination Deactivation of C4 by electron-rich ring.Switch solvent to NMP/DMF and increase temp to 120°C (Microwave).
Black Tar formation Polymerization of chloro-intermediate.The 4-chloro species is unstable.[9] Do not store it; proceed to amination immediately.

Safety Workflow: POCl3 Quenching

The quenching of POCl3 is the most hazardous step in this synthesis due to the formation of phosphorodichloridic acid and potential delayed exotherms.

POCl3_Safety Step1 Reaction Complete (Excess POCl3 present) Step2 Evaporate POCl3 (Rotovap, <50°C) Step1->Step2 Remove bulk reagent Step3 Dilute Residue (DCM or Toluene) Step2->Step3 Moderate reactivity Step4 Controlled Quench (Pour organic into Ice/NaHCO3) Step3->Step4 Heat dissipation

Figure 2: Safety workflow for handling Phosphorus Oxychloride work-up.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[10] Link

    • Context: The foundational paper establishing the thermal cycliz
  • Jiang, X., et al. (2010). A Scalable Synthesis of a 1,7-Naphthyridine Derivative, a PDE-4 Inhibitor. Organic Process Research & Development. Link

    • Context: Provides industrial-scale validation for 1,7-naphthyridine synthesis and handling of the chlorin
  • Ochiai, H., et al. (2012).[1] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Link

    • Context: Protocols for optimizing the chlorination step and minimizing solvent waste.[7]

  • Schering Corp. (2000). 1,7-Naphthyridine derivatives useful as phosphodiesterase inhibitors. U.S. Patent 6,096,757. Link

    • Context: Specific examples of 4-amino-8-methoxy-1,7-naphthyridine synthesis for medicinal chemistry applic

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocols for the nucleophilic aromatic substitution (SNAr) of 4-Chloro-8-methoxy-1,7-naphthyridine . This scaffold is a "privileged structure" in medicinal chemistry, serving as the core for Phosphodiesterase 4 (PDE4) inhibitors and various kinase antagonists. While the 1,7-naphthyridine ring system is electron-deficient, the presence of the electron-donating methoxy group at the C8 position introduces specific electronic nuances that affect reactivity. This note provides mechanistic insights, optimized synthetic procedures for amination and etherification, and troubleshooting strategies to maximize yield and regioselectivity.

Introduction & Reactivity Analysis

The Scaffold

The 1,7-naphthyridine system consists of a pyridine ring fused to a pyridine ring. In the target substrate, This compound , two competing electronic effects dictate reactivity:

  • N1-Activation (The Driving Force): The nitrogen atom at position 1 (N1) exerts a strong electron-withdrawing effect on position 4 (para-position). This makes the C4-Cl bond highly susceptible to nucleophilic attack, analogous to 4-chloropyridine or 4-chloroquinoline.

  • 8-Methoxy Modulation: The methoxy group at C8 is an Electron Donating Group (EDG). While it is located on the adjacent ring relative to the leaving group, the conjugated

    
    -system allows some electron density donation, potentially raising the energy of the transition state compared to the unsubstituted naphthyridine. However, the C4 position remains the most electrophilic site.
    
Regioselectivity

In SNAr reactions of this substrate, chemoselectivity is high .[1] The chloride at C4 is a significantly better leaving group than the methoxy at C8. Furthermore, the C4 position is activated by the para-nitrogen (N1), whereas C8 is ortho to N7 but occupied by a poor leaving group (OMe). Therefore, substitution occurs exclusively at C4 under standard conditions.

Mechanistic Pathway

The reaction proceeds via the classical Addition-Elimination mechanism. The nucleophile attacks C4, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is effectively delocalized onto the N1 nitrogen, stabilizing the complex before the chloride is eliminated to restore aromaticity.

SNAr_Mechanism Substrate 4-Chloro-8-methoxy- 1,7-naphthyridine TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Nu Rate Determining Step Nu Nucleophile (H-Nu) Nu->TS Product 4-Substituted-8-methoxy- 1,7-naphthyridine TS->Product - Cl⁻ Fast Step HCl HCl / Salt TS->HCl

Figure 1: Mechanistic pathway for the SNAr reaction at the C4 position.[2] The N1 nitrogen acts as an electron sink, stabilizing the transition state.

Experimental Protocols

Protocol A: C4-Amination (Synthesis of Kinase Inhibitor Cores)

This protocol is optimized for aniline nucleophiles, common in the synthesis of PDE4 inhibitors (e.g., similar to NVP-A series). Acid catalysis is employed to protonate the naphthyridine nitrogens, further activating the ring towards weak nucleophiles like anilines.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Substituted Aniline (1.1 – 1.2 equiv)

  • Solvent: Ethanol (EtOH) or 2-Propanol (IPA)

  • Catalyst: HCl (4M in Dioxane) or p-Toluenesulfonic acid (pTSA) (0.1 – 1.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve This compound (100 mg, 0.51 mmol) in anhydrous Ethanol (3.0 mL).

  • Addition: Add the aniline derivative (0.56 mmol, 1.1 equiv).

  • Catalysis: Add HCl in dioxane (4M, 20 µL, catalytic) or pTSA (10 mg). Note: For unreactive anilines, use 1.0 equiv of acid to fully protonate the ring.

  • Reaction: Seal the vial and heat to reflux (80°C) for 4–12 hours. Monitor reaction progress by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Target Mass: [M+H]+ = Expected Product Mass.[3]

    • Disappearance: 4-Cl precursor (approx.[2] retention time usually higher than product due to lipophilic Cl).

  • Work-up:

    • Cool the mixture to room temperature.

    • Precipitation Method (Preferred): Often, the product precipitates as the hydrochloride salt. Filter the solid, wash with cold ether, and dry.

    • Extraction Method: If no precipitate forms, concentrate the solvent. Dilute with EtOAc, wash with saturated NaHCO3 (to neutralize), water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: If necessary, purify via flash column chromatography (SiO2, gradient 0–10% MeOH in DCM).

Protocol B: C4-Etherification (Alkoxylation)

This protocol uses basic conditions to generate a strong alkoxide nucleophile.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Alcohol (R-OH) (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Procedure:

  • Alkoxide Formation: In a flame-dried flask under Nitrogen/Argon, suspend NaH (1.5 equiv) in anhydrous THF (or DMF) at 0°C. Dropwise add the Alcohol (1.5 equiv). Stir for 15–30 mins until H2 evolution ceases.

  • Addition: Add a solution of This compound (1.0 equiv) in minimal THF/DMF to the alkoxide solution.

  • Reaction: Allow to warm to room temperature. If the alcohol is sterically hindered (secondary/tertiary), heat to 60°C. Stir for 2–6 hours.

  • Quench: Carefully quench with water or saturated NH4Cl solution at 0°C.

  • Work-up: Extract with EtOAc (3x). Wash combined organics with water (critical if DMF is used) and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting Guide

The following decision tree assists in selecting conditions based on nucleophile type and observed issues.

Optimization_Tree Start Select Nucleophile Type Type1 Aliphatic Amine (Strong Nu) Start->Type1 Type2 Aniline / Heteroarylamine (Weak Nu) Start->Type2 Type3 Alcohol / Phenol Start->Type3 Cond1 Thermal Only EtOH/IPA, Reflux No Base needed (use excess amine) Type1->Cond1 Cond2 Acid Catalysis EtOH/Dioxane + HCl/pTSA Protonation activates ring Type2->Cond2 Cond3 Base Mediated NaH/THF or K2CO3/DMF Deprotonate Nu first Type3->Cond3 Issue1 Problem: Low Conversion? Cond2->Issue1 Issue2 Problem: Hydrolysis (Formation of -OH)? Cond3->Issue2 Sol1 Switch to high-boiling solvent (n-Butanol or DMSO) Increase Temp to 120°C Issue1->Sol1 Sol2 Dry solvents strictly. Avoid hygroscopic bases. Use molecular sieves. Issue2->Sol2

Figure 2: Reaction optimization decision tree.

Comparative Data: Solvent & Base Effects

Table 1: Representative yields for SNAr on 4-chloro-1,7-naphthyridines (General Trends).

NucleophileConditionsSolventTemp (°C)Yield (%)Notes
Morpholine Excess Amine (No cat.)Ethanol8085-95Fast reaction, high yield.
Aniline Thermal (Neutral)Ethanol8020-40Slow, incomplete conversion.
Aniline Acid Cat. (HCl)Ethanol8080-90 Protonation essential for weak nucleophiles.
Phenol K2CO3DMF10075-85Requires heating.
Benzyl Alcohol NaHTHF25-6080-90Strong alkoxide reacts rapidly.

Safety & Handling

  • Naphthyridines: Treat as potentially bioactive. Many derivatives are potent kinase inhibitors. Handle in a fume hood.

  • 4-Chloro-derivatives: Can be skin sensitizers and lachrymators.

  • NaH: Flammable solid; reacts violently with water. Use under inert atmosphere.

References

  • Hershfield, J., et al. "Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor." Journal of Medicinal Chemistry, 2015, 58(17), 6747-6752.[4]

  • Ochiai, H., et al. "1,7- and 2,7-Naphthyridine derivatives as potent and highly specific PDE5 inhibitors." Bioorganic & Medicinal Chemistry, 2003.[5]

  • Abbiati, G., et al. "Palladium-assisted multicomponent synthesis of 2-Aryl-4-aminoquinolines and 2-Aryl-4-amino[1,8]naphthyridines."[2] Journal of Organic Chemistry, 2005, 70, 6454–6460.[2] (Demonstrates general reactivity of the 4-chloro position).

  • Asahina, Y., et al. "Naphthyridine derivatives as phosphodiesterase 4 inhibitors." Patent WO2008062769. (Specific examples of 8-methoxy-1,7-naphthyridine synthesis).

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." (Foundational mechanistic grounding).

Sources

Application Note: Buchwald-Hartwig Amination of 4-Chloro-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the Buchwald-Hartwig amination of 4-chloro-8-methoxy-1,7-naphthyridine . While 1,7-naphthyridines are inherently electron-deficient, rendering them suitable for nucleophilic aromatic substitution (


), the presence of the electron-donating 8-methoxy group and the use of sterically demanding or electronically deactivated amines often necessitate Palladium-catalyzed cross-coupling. This guide provides a tiered experimental approach, moving from standard screening conditions to advanced precatalyst systems, ensuring high yields and functional group tolerance.

Introduction & Retrosynthetic Analysis

The 1,7-naphthyridine scaffold is a privileged structure in kinase inhibition and GPCR modulation. The This compound substrate presents a unique reactivity profile:

  • Electronic Activation: The N1 and N7 nitrogens deplete electron density from the ring system, activating the C4-chloride.

  • Electronic Deactivation (Modulation): The C8-methoxy group acts as an Electron Donating Group (EDG) via resonance. This slightly increases the electron density at the C4 position compared to the unsubstituted parent, potentially raising the barrier for oxidative addition and making

    
     less efficient for weak nucleophiles.
    
  • Chemist's Challenge: The N1/N7 lone pairs are competent ligands that can coordinate to Palladium, potentially poisoning the active catalyst species (Pd^0).

Strategic Decision:

  • Aliphatic Amines (Strong Nucleophiles): May proceed via

    
     (thermal or acid-catalyzed).
    
  • Anilines/Amides (Weak Nucleophiles): Require Buchwald-Hartwig conditions to proceed under mild conditions without decomposition.

Decision Matrix Diagram

The following logic flow dictates the experimental design:

ReactionLogic Substrate Substrate: This compound AmineType Analyze Amine Nucleophile Substrate->AmineType Aliphatic Aliphatic Amine (pKa > 10) AmineType->Aliphatic Aromatic Aniline / Amide (pKa < 5) AmineType->Aromatic SNAr Pathway A: SNAr (Heat/Acid) Aliphatic->SNAr Primary Choice Buchwald Pathway B: Buchwald-Hartwig (Pd Catalysis) Aliphatic->Buchwald If SNAr fails Aromatic->Buchwald Required

Figure 1: Strategic decision tree for selecting the amination pathway based on nucleophile properties.

Screening & Optimization Strategy

For the Buchwald-Hartwig pathway, "standard" conditions often fail due to the coordinating nature of the naphthyridine. We utilize a Generation 3 (G3) Precatalyst strategy to ensure rapid initiation and stabilization.

Key Variables[1][2][3][4][5][6][7][8][9][10][11]
  • Ligand Selection:

    • BrettPhos / tBuBrettPhos: Best for primary amines and anilines. The large bulk prevents N-coordination of the naphthyridine to the Pd center.

    • RuPhos / XPhos: Ideal for secondary amines.

  • Base Selection:

    • NaOtBu: Standard, fast kinetics. Incompatible with esters/ketones.

    • K3PO4 / Cs2CO3: Milder, requires higher temperature but tolerates sensitive functional groups.

Table 1: Optimization Screen (0.1 mmol scale)

Recommended starting points for method development.

EntryCatalyst System (2-5 mol%)Base (2.0 equiv)SolventTemp (°C)Target Substrate Class
1 Pd2(dba)3 / XPhos NaOtBuToluene100Secondary Amines (Robust)
2 BrettPhos Pd G3 NaOtBuDioxane90Primary Anilines
3 tBuBrettPhos Pd G3 K3PO4t-AmylOH110Amides / Weak Nucleophiles
4 RuPhos Pd G3 Cs2CO3Toluene100Secondary Amines (Sensitive)

Detailed Experimental Protocols

Protocol A: Standard Conditions (Secondary Amines)

Best for morpholines, piperidines, and robust secondary anilines.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)[1]

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Procedure:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with the naphthyridine substrate, Pd2(dba)3, XPhos, and NaOtBu.

  • Solvation: Add anhydrous Toluene. If the amine is a solid, add it now. If liquid, add via syringe.

  • Activation: Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat to 100°C for 4–16 hours.

    • Checkpoint: Monitor by LCMS. The starting chloride typically elutes later than the amino-product on reverse phase due to the loss of lipophilicity upon amination (depending on the amine).

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Advanced Conditions (Primary Anilines & Challenging Substrates)

Best for electron-deficient anilines or when base sensitivity is an issue.

Reagents:

  • Substrate (1.0 equiv)

  • Aniline (1.1 equiv)

  • Catalyst: BrettPhos Pd G3 (2–5 mol%)

    • Note: Using the G3 precatalyst ensures accurate stoichiometry and air-stability during weighing.

  • Base: K3PO4 (2.0 equiv, finely ground)

  • Solvent: t-Amyl Alcohol or Dioxane (0.2 M)

Procedure:

  • Setup: Charge a reaction tube with Substrate, BrettPhos Pd G3, and K3PO4.

  • Degassing: Evacuate and backfill with Nitrogen (3 cycles).

  • Addition: Add solvent (sparged with nitrogen) and the aniline.

  • Reaction: Heat to 90–110°C .

    • Why t-Amyl Alcohol? Higher boiling point than dioxane and better solubility for phosphate bases, often leading to cleaner conversion for heterocyclic couplings.

  • Workup: Dilute with water/brine, extract with EtOAc (3x). Dry over Na2SO4.

  • Purification: Reverse-phase preparative HPLC is often required for polar naphthyridine products. Use an Ammonium Bicarbonate (pH 10) buffer if the product is basic, or Formic Acid (pH 3) if acidic.

Mechanistic Insight & Troubleshooting

The success of this reaction hinges on the Reductive Elimination step. The electron-rich nature of the Buchwald ligands (dialkylbiarylphosphines) facilitates the oxidative addition into the C-Cl bond. However, the bulky substituents on the ligand are critical to force the reductive elimination of the product and prevent the formation of stable Pd-Naphthyridine complexes.

Catalytic Cycle Visualization

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Ar-Cl Coord Amine Coordination (Ar-Pd-NHR) OxAdd->Coord + H2N-R Poison Catalyst Poisoning (Naphthyridine N-binding) OxAdd->Poison Low Steric Ligand Deprot Deprotonation (Base assisted) Coord->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - Base-HCl RedElim->Pd0 Release Product Poison->Pd0 Reversible (Slow)

Figure 2: Catalytic cycle highlighting the risk of catalyst poisoning by the naphthyridine nitrogen if ligands are insufficiently bulky.

Troubleshooting Guide
ObservationDiagnosisRemediation
No Reaction (SM Recovery) Catalyst poisoning or failed oxidative addition.Switch to BrettPhos Pd G3 . Increase Temp to 120°C. Ensure inert atmosphere is rigorous.
Hydrolysis (Ar-OH formed) Moisture in solvent or base.Use fresh anhydrous solvent. Switch base from Cs2CO3 to NaOtBu (if tolerated).
Protodehalogenation (Ar-H)

-hydride elimination from amine.
This is common with aliphatic amines. Switch to RuPhos or SPhos . Lower temperature.
Low Conversion Base insolubility.Add 1-2 drops of water (if using K3PO4) to create a "catalytic interfacial" effect, or switch to Cs2CO3 in Toluene.

References

  • Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27-50. Link

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649. Link

  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings." The Journal of Organic Chemistry, 2014 , 79(9), 4161–4166. Link

  • Guram, A. S.; Rennels, R. A.; Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995 , 34(12), 1348–1350. Link

  • Paul, F.; Patt, J.; Hartwig, J. F. "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines, tin amides, and silylamines." Journal of the American Chemical Society, 1994 , 116(13), 5969–5970. Link

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis Using 4-Chloro-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating Discovery with a Privileged Scaffold

The 1,7-naphthyridine core is a significant "privileged scaffold" in medicinal chemistry and drug development. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of potent and selective inhibitors for various biological targets, including phosphodiesterases (PDEs) and kinases.[1] Specifically, 4-Chloro-8-methoxy-1,7-naphthyridine serves as a versatile and reactive building block, primed for functionalization at the C4 position. The chloro-substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the core structure.

Traditionally, the synthesis of compound libraries based on such scaffolds involves lengthy reaction times under conventional thermal heating. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful solution to this bottleneck.[2] By utilizing direct, efficient heating of polar molecules, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher product yields, cleaner reaction profiles, and minimized side-product formation.[3][4][5][6] This application note provides detailed protocols and expert insights into leveraging MAOS for the efficient functionalization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Core Mechanistic Framework: Palladium-Catalyzed Cross-Coupling

The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These reactions, which garnered the 2010 Nobel Prize in Chemistry, are foundational to modern organic synthesis.[7][8] A generalized catalytic cycle, applicable to both C-C and C-N bond formation, provides the mechanistic underpinning for the protocols described herein.

The cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the naphthyridine, forming a Pd(II) complex.

  • Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The coupling partner (organoboron species or amine) coordinates to the palladium center. For the Suzuki reaction, a base facilitates the transfer of the organic group from boron to palladium. For the Buchwald-Hartwig reaction, the coordinated amine is deprotonated by a base to form a more nucleophilic amido ligand.[9][10]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst.[7]

Palladium_Cross_Coupling_Cycle cluster_main General Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Cl)L_n Pd0->OxAdd Ar-Cl (Naphthyridine) Trans Intermediate Complex (Ar-Pd(II)-Nu)L_n OxAdd->Trans Coupling Partner (Nu) + Base Trans->Pd0 Reductive Elimination Ar-Nu (Product) G cluster_workflow Suzuki-Miyaura Workflow start 1. Add Reactants to Microwave Vial add_catalyst 2. Add Pd Catalyst and Ligand start->add_catalyst add_solvent 3. Add Degassed Solvent & Seal Vial add_catalyst->add_solvent irradiate 4. Microwave Irradiation (120-150 °C, 10-30 min) add_solvent->irradiate workup 5. Cooldown, Dilute & Filter irradiate->workup purify 6. Extraction & Column Chromatography workup->purify end 7. Isolated Product purify->end Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-Cl(L) Pd0->OxAdd Ar-Cl AmineCoord [Ar-Pd(II)-Cl(L)(R₂NH)] OxAdd->AmineCoord + R₂NH Amido Ar-Pd(II)-NR₂(L) AmineCoord->Amido + Base, - Base·HCl Amido->Pd0 Reductive Elimination Ar-NR₂ (Product)

Sources

Application Note: Advanced Protocols for C-N Bond Formation on the 1,7-Naphthyridine Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

The 1,7-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for quinolines and isoquinolines in kinase inhibitors (e.g., PIP4K2A, PDE4D inhibitors). However, its electron-deficient nature and dual-nitrogen topology present unique challenges for regioselective functionalization.

Successful C-N bond formation on this core requires a nuanced understanding of the electronic disparities between the two rings. The scaffold contains two pyridine-like nitrogen atoms (N1 and N7), creating specific zones of electrophilicity and nucleophilicity.

Reactivity Profile & Regioselectivity Map
  • Nucleophilic Aromatic Substitution (SNAr): The positions

    
     to the nitrogens (C2 and C8)  and 
    
    
    
    to the nitrogens (C4)
    are highly electron-deficient. C8 is often the most reactive site for SNAr due to the inductive effect of N7 and its proximity to the ring junction, followed by C2.
  • Palladium-Catalyzed Coupling (Buchwald-Hartwig): While applicable to all positions, Pd-catalysis is the method of choice for unactivated positions (C3, C5, C6) or when preserving a labile halogen at a more activated site is required (orthogonal functionalization).

  • Direct C-H Amination: Radical and oxidative amination methods (Chichibabin type) favor the electron-poor C2 and C8 positions.

Decision Matrix for Method Selection

The following decision tree guides the selection of the optimal synthetic pathway based on substrate substitution and target regiochemistry.

DecisionTree Start Target C-N Bond Position? Pos2_8 Activated Positions (C2, C8, C4) Start->Pos2_8 Pos3_5_6 Unactivated Positions (C3, C5, C6) Start->Pos3_5_6 Lactam Lactam Nitrogen (NH at N1/N7) Start->Lactam Sub_Halide Substrate: Halogenated? Pos2_8->Sub_Halide Sub_H Substrate: C-H Bond? Pos2_8->Sub_H Buchwald Method 2: Buchwald-Hartwig Pos3_5_6->Buchwald Standard (Br/I/OTf) ChanLam Method 4: Chan-Lam Coupling Lactam->ChanLam N-Arylation SNAr Method 1: SNAr (Acid/Base) Sub_Halide->SNAr Preferred (Cl/F) Sub_Halide->Buchwald If unreactive amine CH_Amin Method 3: Oxidative C-H Amination Sub_H->CH_Amin

Figure 1: Strategic decision tree for selecting C-N bond formation methodologies on 1,7-naphthyridine.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)[1]

Primary Application: Functionalization of C8-Cl, C2-Cl, or C4-Cl. Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

Mechanistic Insight

The 1,7-naphthyridine core is sufficiently electron-deficient to undergo SNAr without external activation if the leaving group is at C8 or C2. However, the reaction rate is significantly enhanced by protonation of the ring nitrogens (using Brønsted acids) or coordination with Lewis acids, which lowers the LUMO energy of the system.

Protocol 1.1: Acid-Mediated SNAr at C8

This protocol is optimized for displacing an 8-chloro substituent with aliphatic or aromatic amines.

Reagents:

  • Substrate: 8-Chloro-1,7-naphthyridine derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone)

  • Additive: p-Toluenesulfonic acid (pTSA) (0.1 – 1.0 equiv) or HCl (4M in dioxane)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the 8-chloro-1,7-naphthyridine substrate (1.0 equiv) and n-Butanol (0.5 M concentration).

  • Addition: Add the amine (1.2 equiv). If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of DIPEA.

  • Activation: Add pTSA (0.5 equiv). Note: The acid protonates N7, activating C8 towards nucleophilic attack.

  • Reaction: Seal the vial and heat to 100–120 °C for 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize the acid) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Data Summary: Relative Reactivity for SNAr

Position Leaving Group Conditions Yield (Typical)
C8 Cl nBuOH, 100°C, pTSA 85-95%
C2 Cl NMP, 140°C, DIPEA 60-80%
C4 Cl NMP, 160°C, Microwave 50-70%

| C5 | Cl | Unreactive under standard SNAr | <5% |

Methodology 2: Regioselective Buchwald-Hartwig Amination

Primary Application: Functionalization of unactivated positions (C3, C5) or orthogonal functionalization of di-halogenated cores (e.g., 5-bromo-8-chloro-1,7-naphthyridine).

Mechanistic Insight & Ligand Selection

For electron-deficient heterocycles, the oxidative addition step is facile, but reductive elimination can be sluggish due to the strong binding of the electron-poor aryl group to Palladium.

  • Ligand Choice: BrettPhos and XantPhos are superior. BrettPhos ensures efficient transmetallation and reductive elimination for primary amines. XantPhos is excellent for amides or weaker nucleophiles.

  • Regioselectivity: In a substrate like 5-bromo-8-chloro-1,7-naphthyridine , Pd(0) will preferentially undergo oxidative addition at the C-Br bond (C5) over the C-Cl bond (C8), even though C8 is more electrophilic for SNAr. This allows for the synthesis of 5-amino-8-chloro derivatives.

Protocol 2.1: C5-Selective Amination of 5-Bromo-8-chloro-1,7-naphthyridine

Reagents:

  • Substrate: 5-Bromo-8-chloro-1,7-naphthyridine (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (5 mol%)

  • Ligand: BrettPhos (4-6 mol%) or BINAP (for simpler amines)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon/Nitrogen.

  • Loading: Add Pd source, Ligand, Base, and Substrate.

  • Solvent: Add anhydrous solvent (0.2 M) and the Amine.

  • Degassing: Sparge with Argon for 5-10 minutes.

  • Reaction: Heat to 80–100 °C for 2–6 hours. Note: Avoid overheating to prevent activation of the C8-Cl bond.

  • Filtration: Filter the hot mixture through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate and purify via silica gel chromatography.

Methodology 3: Direct C-H Amination (Oxidative)

Primary Application: Direct introduction of amino groups at C2 or C8 without pre-functionalization.

Mechanistic Insight

Modern variants of the Chichibabin reaction utilize oxidative conditions to avoid harsh sodamide (NaNH₂) conditions. Radical addition of amines to the electron-deficient core followed by oxidation restores aromaticity.

Protocol 3.1: Ag-Catalyzed Oxidative C-H Amination

Reagents:

  • Substrate: 1,7-Naphthyridine (1.0 equiv)

  • Amine: Cyclic secondary amine (e.g., morpholine) (2-3 equiv)

  • Oxidant: K₂S₂O₈ (2.0 equiv)

  • Catalyst: AgNO₃ (0.2 equiv)

  • Solvent: Water/DCM biphasic mixture or Aqueous Acetonitrile

Procedure:

  • Dissolve substrate and amine in the solvent mixture.

  • Add AgNO₃ and K₂S₂O₈.

  • Stir vigorously at 40–60 °C for 12 hours.

  • The radical mechanism typically favors the C8 position due to the stability of the intermediate radical adduct alpha to N7.

Methodology 4: Chan-Lam Coupling (N-Arylation)

Primary Application: N-Arylation of the lactam tautomer (e.g., 1,7-naphthyridin-8(7H)-one) to form N-aryl derivatives.

Protocol 4.1: Cu-Catalyzed N-Arylation

Reagents:

  • Substrate: 1,7-Naphthyridin-8(7H)-one (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 0.2 equiv)

  • Base: Pyridine (2.0 equiv) or TEA

  • Atmosphere: Open air (O₂ balloon preferred for speed)

  • Solvent: DCM or Dichloroethane (DCE)

Procedure:

  • Combine substrate, boronic acid, and Cu(OAc)₂ in DCM.

  • Add Pyridine.[1][2][3][4][5][6]

  • Stir at Room Temperature open to air. (If sluggish, heat to 40 °C).

  • Monitor disappearance of the lactam N-H.

  • Quench with aqueous NH₄Cl/NH₄OH (to sequester Cu) and extract.

Comparison of Methods

FeatureSNArBuchwald-HartwigDirect C-H AminationChan-Lam
Target Position C2, C8, C4 (Activated)All (C3, C5, C6 preferred)C2, C8Lactam N-H
Pre-requisite Halogen (Cl/F)Halogen (Br/I/OTf)None (C-H)N-H bond
Conditions Acid/Base, HeatInert, Pd-Cat, BaseOxidative, RadicalAerobic, Cu-Cat, RT
Key Limitation Limited regioselectivity if multiple activated sitesCatalyst cost, Pd removalRegiocontrol can be poorSpecific to lactams/amines

References

  • BenchChem Technical Support Team. (2025). Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols. BenchChem. Link

  • Chahal, K., Badhavath, R., & Reddy, K. R. (2025).[7] Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. Link

  • Wolniak, M. (1982). Advances in the Chemistry of 1,7-Naphthyridine. Heterocycles. Link

  • Quach, A. H., Dutton, J. L., & Wilson, D. J. D. (2024).[5] Direct C4 and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Journal of Organic Chemistry. Link

  • Margrey, K. A., Levens, A., & Nicewicz, D. A. (2017).[8] Direct Aryl C-H Amination with Primary Amines Using Organic Photoredox Catalysis. Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. Chan-Lam Coupling. Link

Sources

Troubleshooting & Optimization

Improving yield of 4-Chloro-8-methoxy-1,7-naphthyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Coupling Yields & Impurity Control Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open[1][2]

Diagnostic Overview: Why is your yield low?

Before altering your protocol, you must diagnose the specific failure mode.[3] The 4-chloro-8-methoxy-1,7-naphthyridine scaffold presents a "perfect storm" of three competing challenges that degrade yield.

The "Triad of Trouble"
  • Catalyst Poisoning (The N-Chelation Effect): Unlike simple quinolines, the 1,7-naphthyridine core possesses two nitrogen atoms.[1][2] The N-7 nitrogen is highly basic and unhindered. It acts as a competitive ligand, binding to your Palladium (Pd) catalyst and displacing the phosphine ligands.[3] This shuts down the catalytic cycle, leading to stalled reactions and unreacted starting material.[3]

  • Hydrolytic Instability (The "Pyridone" Trap): The C-4 chlorine is activated, but the 1,7-naphthyridine ring is electron-deficient.[1][2] In the presence of aqueous bases (common in Suzuki couplings like Na₂CO₃/H₂O), hydroxide ions compete with your nucleophile.[3] This converts your starting material into 8-methoxy-1,7-naphthyridin-4(1H)-one (the hydrolytic byproduct), which is often invisible in standard organic extractions as it stays in the aqueous phase or precipitates as an insoluble solid.[1][2]

  • Electronic Deactivation (The 8-OMe Factor): While the naphthyridine ring is electron-poor, the 8-methoxy group is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring, slightly deactivating the C-4 position toward Nucleophilic Aromatic Substitution (SNAr) compared to a bare naphthyridine.[1][2][3] This means "standard" mild conditions often fail; you need more energy or better catalysts.

Decision Logic: Selecting the Right Pathway

Use this decision tree to select the correct protocol based on your nucleophile.

ReactionLogic Start Select Nucleophile Amine Amine (R-NH2) Start->Amine Boronic Boronic Acid/Ester Start->Boronic SNAr_Check Is Amine Nucleophilic? Amine->SNAr_Check Buchwald PROTOCOL D: Buchwald-Hartwig (Pre-catalyst Required) Amine->Buchwald Sterically Hindered Suzuki_Check Is Boronic Acid Stable? Boronic->Suzuki_Check Acid_Cat PROTOCOL A: Acid-Catalyzed SNAr (Protonate N-7) SNAr_Check->Acid_Cat No (Anilines/Weak) Base_SNAr PROTOCOL B: Base-Mediated SNAr (High Temp) SNAr_Check->Base_SNAr Yes (Aliphatic) Anhydrous PROTOCOL C: Anhydrous Suzuki (Avoid Hydrolysis) Suzuki_Check->Anhydrous Standard

Figure 1: Reaction selection logic.[2] Choose Protocol A/B for C-N bond formation via displacement, and Protocol C for C-C bond formation.[1][2][3]

Troubleshooting & Protocols

Issue #1: Stalled Reaction in Suzuki Coupling

Symptom: Starting material remains, catalyst turns black (precipitates Pd black).[1][2][3] Root Cause: The N-7 nitrogen is chelating the Pd, or water is hydrolyzing the chloride.

Solution: The "Anhydrous Bulky" Protocol (Protocol C) To fix this, we must use a ligand that is bulky enough to prevent the naphthyridine nitrogen from binding to the Pd center, and remove water to prevent hydrolysis.[3]

  • Catalyst: Use Pd(dppf)Cl₂[2][3][4]·DCM (robust) or XPhos Pd G3/G4 (high activity).[2][3] XPhos is critical because its steric bulk prevents N-coordination [1].[1]

  • Base: Switch from aqueous Na₂CO₃ to anhydrous K₃PO₄ or Cs₂CO₃ .

  • Solvent: Super-dry 1,4-Dioxane or Toluene.[1][2]

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add this compound (1.0 eq), Boronic ester (1.2 eq), XPhos Pd G3 (0.02 eq), and finely ground anhydrous K₃PO₄ (3.0 eq) to a vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Degas: Sparge with Argon for 5 minutes (Crucial: Oxygen kills active Pd species).

  • Heat: Seal and heat to 100°C for 2-4 hours.

  • Workup: Filter through Celite (elute with EtOAc). Do not do an acidic wash (product is basic).[3]

Issue #2: Low Yield in SNAr (Amine Coupling)

Symptom: Reaction is slow, requiring excessive heat which leads to tar/decomposition.[2][3] Root Cause: The 8-OMe group deactivates the ring. The amine is not nucleophilic enough to attack the neutral ring.

Solution: Acid Catalysis (Protocol A) Instead of using a base, use an acid.[2][3] The acid protonates the N-7 (and partially N-1), making the ring highly electron-deficient and activating the C-Cl bond for attack.

Step-by-Step Protocol:

  • Mix: Combine starting material (1.0 eq) and Amine (1.5 eq) in n-Butanol or IPA .

  • Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.5 to 1.0 eq).

  • Heat: Reflux (100-110°C) for 12 hours.

  • Mechanism Check: The mixture will be homogeneous. If product precipitates as the salt, that is a good sign.[3]

  • Workup: Cool. Basify with sat. NaHCO₃ (pH > 9) to liberate the free base before extraction.

Visualization: The Catalyst Poisoning Mechanism

Understanding why standard catalysts fail is key to avoiding future errors.

Poisoning Pd_Active Active Catalyst [L-Pd(0)] Path_Good Oxidative Addition (Desired) Pd_Active->Path_Good Bulky Ligand (XPhos) Path_Bad N-Coordination (Poisoning) Pd_Active->Path_Bad Small Ligand (PPh3) Substrate 4-Cl-8-OMe-1,7-Naphthyridine Substrate->Path_Good Substrate->Path_Bad Complex_Active Pd(II)-Ar-Cl Species (Ready for Coupling) Path_Good->Complex_Active Complex_Dead Stable Pd-N Complex (Catalytic Dead End) Path_Bad->Complex_Dead

Figure 2: Catalyst Poisoning.[1][2] Small ligands allow the N-7 nitrogen to bind Pd, halting the cycle. Bulky ligands (XPhos) sterically block this interaction, forcing the reaction through Oxidative Addition.[2][3]

FAQ & Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product is water-soluble The 1,7-naphthyridine nitrogen is protonated or the product is polar.[1][2]Do not use water washes. Evaporate solvent and purify directly on silica. Use 10% MeOH/DCM.
Spot stays on baseline (TLC) Interaction with silanols on silica gel.Add 1% Triethylamine (TEA) to your TLC and column eluent to deactivate silica acidity.
Formation of "Hydroxy" impurity Water present in basic conditions.[5]Switch to anhydrous K₃PO₄ and dry solvents. Ensure glassware is oven-dried.[1]
Reaction stalls at 50% Catalyst death.Add a second portion of catalyst (0.01 eq) after 2 hours.[3] Ensure strict oxygen-free technique.

References

  • Catalyst Selection for N-Heterocycles

    • Title: "Overcoming Catalyst Poisoning in the Coupling of N-Heterocycles"
    • Context: Explains why bulky ligands like XPhos are required for naphthyridines.
    • Source:Chemical Science, 2016.[1][2][3]

  • Synthesis of 1,7-Naphthyridines (PDE4 Context)

    • Title: "Method for synthesizing 1,7-naphthyridine derivative" (WO2021120953A1)[1][2][3]

    • Context: Details the industrial handling of 4-chloro-1,7-naphthyridine intermedi
    • Source: Google P
  • Hydrolysis & Reactivity

    • Title: "Advances in the Chemistry of 1,7-Naphthyridine"[1][2]

    • Context: Comprehensive review of the reactivity of the 4-chloro position and susceptibility to hydrolysis.
    • Source:Advances in Heterocyclic Chemistry.
    • (Archived via CLOCKSS)[2][3]

  • Suzuki Coupling General Guide

    • Title: "Suzuki-Miyaura Cross-Coupling Reaction"[1][2][6]

    • Context: General protocols for heteroaryl chlorides.
    • Source: Fisher Scientific Technical Guide.

Sources

Solving solubility issues of 4-Chloro-8-methoxy-1,7-naphthyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Solubility Optimization of 4-Chloro-8-methoxy-1,7-naphthyridine . It is structured as a Tier-3 Engineering/Application Scientist resource, focusing on the physicochemical challenges inherent to planar nitrogenous heterocycles.[1]

Compound: this compound CAS: (Analogous Ref: 952059-61-9 for 6-OMe isomer) | Class: Nitrogenous Heterocycle / Kinase Inhibitor Scaffold Document ID: TS-SOL-NAPH-048 | Version: 2.1[1]

Executive Summary: The "Brick Dust" Challenge

Researchers frequently encounter difficulty dissolving This compound in DMSO (Dimethyl Sulfoxide).[1] This is not typically due to the solvent's incapacity but rather the compound's high Crystal Lattice Energy .

  • The Root Cause: The 1,7-naphthyridine core is a planar, electron-deficient aromatic system.[1][2] The 4-Chloro and 8-Methoxy substituents facilitate strong

    
    -
    
    
    
    stacking interactions in the solid state.[1]
  • The Symptom: The compound forms tight crystalline aggregates that resist solvation, often appearing as a persistent flocculent suspension rather than a true solution.[2]

  • The Solution: Breaking the lattice energy requires input (thermal/kinetic) and preventing re-aggregation requires strict moisture control.

Diagnostic & Triage: Why won't it dissolve?

Before attempting aggressive solubilization, use this decision tree to rule out chemical impurities (e.g., inorganic salts from POCl


 synthesis) versus physical insolubility.
Diagram 1: Solubility Troubleshooting Decision Tree

Solubility_Troubleshooting Start User Report: Compound Insoluble in DMSO Visual_Check Visual Inspection: Is it a cloud/haze or heavy sediment? Start->Visual_Check Cloud Cloudy/Hazy Suspension Visual_Check->Cloud Fine particles Sediment Heavy/Granular Sediment Visual_Check->Sediment Crystals/Salts Water_Check Check DMSO Water Content (Is DMSO old/hygroscopic?) Cloud->Water_Check Purity_Check Check Synthesis Origin (Residual Inorganic Salts?) Sediment->Purity_Check Action_Dry Action: Use Anhydrous DMSO (<0.1% H2O) Water_Check->Action_Dry Yes, DMSO > 1 month old Sonicate Protocol A: Heat (40°C) + Sonicate Water_Check->Sonicate No, DMSO is fresh Action_Filter Action: Centrifuge (10k rpm). Inorganics won't dissolve; Compound might be in supernatant. Purity_Check->Action_Filter Suspect Salts (NaCl/PO4) Purity_Check->Sonicate High Purity (>95%) Acidify Protocol B: Acidification (TFA Spike) Sonicate->Acidify Still Insoluble

Caption: Diagnostic logic flow to distinguish between moisture contamination, inorganic impurities, and intrinsic insolubility.

Standardized Solubilization Protocols

Protocol A: The "Lattice Breaker" Method (Standard)

Use this for preparing stock solutions (10 mM - 50 mM).[1][2]

Mechanism: Kinetic energy (ultrasound) disrupts weak surface interactions, while thermal energy (heat) increases the solubility limit and breaks


-stacking.[1][2]
  • Weighing: Weigh the required amount of this compound into a glass vial (avoid plastic microfuge tubes initially to prevent leaching if heating is required).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%).[2]

    • Critical: Do not use DMSO stored loosely capped. It absorbs atmospheric water, which acts as an antisolvent for this compound [1].[2]

  • Vortex: Vortex at max speed for 60 seconds.

  • Sonication: Sonicate in a water bath at 40°C for 10–15 minutes .

    • Visual Check: Solution should be clear yellow/amber. If particles remain, proceed to Protocol B.

Protocol B: Acid-Assisted Solubilization (Advanced)

Use this ONLY if Protocol A fails and the compound is a free base.[1]

Mechanism: The N-1 and N-7 nitrogens are weakly basic.[1] Protonation disrupts planar stacking by introducing charge repulsion and increasing polarity.

  • Preparation: Prepare a "Solvent Spike" of 5% Trifluoroacetic Acid (TFA) in DMSO.

  • Titration: Add the TFA-DMSO spike to your main suspension dropwise.

    • Target final concentration: 0.1% - 0.5% TFA (v/v).

  • Mixing: Vortex and sonicate for 5 minutes.

  • Validation: Ensure the solution clears.

    • Warning: Verify that acidic pH does not interfere with your downstream biological assay (e.g., kinase activity).[1][2] Neutralize with buffer upon dilution if necessary.

Physicochemical Data & Stability

Understanding the physical properties helps predict behavior.[3]

PropertyValue (Est.)Implication for Solubility
Molecular Weight ~194.62 g/mol Low MW suggests good potential solubility, but packing dominates.[1][2]
LogP (Lipophilicity) ~2.1 - 2.5Moderately lipophilic. Requires organic solvent (DMSO, DMF).[1][2][4]
pKa (Basic N) ~3.5 - 4.2Neutral at physiological pH. Protonates only in acidic conditions.
H-Bond Donors 0Lack of donors reduces water solubility.
H-Bond Acceptors 3 (2N, 1O)Good interaction with DMSO (a sulfoxide acceptor/donor system).[1][2]
Stability in Solution
  • DMSO Stock (10 mM): Stable for 3 months at -20°C.

  • Freeze-Thaw Cycles: Limit to <3. Repeated cycling promotes crystal nucleation (precipitation).[2]

  • Light Sensitivity: Naphthyridines can be photo-active. Store in amber vials.

Frequently Asked Questions (FAQ)

Q1: I dissolved it in DMSO, but it precipitated when I added it to my cell culture media (RPMI/DMEM). Why? A: This is the "Crash-Out" effect. The compound is hydrophobic. When you dilute the DMSO stock (organic) into water (polar), the solubility drops exponentially.[1][2]

  • Fix:

    • Keep final DMSO concentration < 0.5% (toxicity limit).

    • Use an intermediate dilution step: Dilute stock into warm media with vigorous vortexing.

    • Add a surfactant: 0.1% Tween-80 or Cyclodextrin to the media can stabilize the dispersion.

Q2: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for planar heterocycles than DMSO due to lower viscosity and slightly different polarity [2].[2] However, DMF is more toxic to cells; use only if DMSO fails and the assay tolerates DMF.[2]

Q3: The solution turned pink/red after sitting for a week. Is it degraded? A: Likely yes, or it has formed an N-oxide.[1][2] Naphthyridines are electron-deficient and can be susceptible to oxidation or photolysis.

  • Action: Check purity via LC-MS. If the mass is M+16, it is oxidized.[2] Always store under inert gas (Nitrogen/Argon) if possible.[2]

Experimental Workflow: Biological Assay Prep

Diagram 2: Serial Dilution Workflow to Prevent Precipitation

Dilution_Workflow Stock 10mM Stock (100% DMSO) Step1 Intermediate Plate (100x Conc in 10% DMSO) Stock->Step1 Dilute 1:10 into Buffer/DMSO mix Precipitation RISK: Precipitation Stock->Precipitation Direct 1:1000 into Buffer Step2 Assay Plate (1x Conc in Buffer) Step1->Step2 Dilute 1:100 into Assay Buffer Precipitation->Step2 Inaccurate Data

Caption: Recommended "Intermediate Dilution" method to prevent compound crashing out during assay setup.

References

  • Balakin, K. V., et al. (2006).[2] "In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds." Current Medicinal Chemistry. Link

  • BenchChem Technical Guide. (2025). "Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline (Analogous Scaffold)." Link[1][2]

  • Li, P., et al. (2014).[2] "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-Chloro-6-methoxy-1,7-naphthyridine." Link

Sources

Optimizing catalyst selection for 1,7-naphthyridine cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Technical Support Subject: Catalyst Selection & Troubleshooting for Electron-Deficient Heterocycles

Introduction: The "Privileged but Problematic" Scaffold

The 1,7-naphthyridine core is a "privileged scaffold" in kinase inhibitor discovery (e.g., PDE4, PI3K inhibitors) due to its ability to mimic purine binding modes. However, it presents a "perfect storm" of synthetic challenges:

  • Catalyst Poisoning: The N1 and N7 lone pairs are potent sigma-donors, capable of displacing phosphine ligands and sequestering the Palladium (Pd) center into inactive [Pd(naphthyridine)2Cl2] complexes.

  • Electronic Deactivation: The highly electron-deficient nature of the ring facilitates oxidative addition but makes the subsequent transmetallation step sluggish, particularly with electron-poor boronic acids.

  • Regiochemical Ambiguity: When multiple halides are present (e.g., 2,8-dichloro-1,7-naphthyridine), distinguishing between the C2 and C8 positions requires precise ligand control.

This guide replaces trial-and-error with mechanistic logic.

Diagnostic Modules & Troubleshooting (Q&A)
Module A: Catalyst Deactivation (The "Dead Reaction")

Q: My reaction mixture turns black immediately upon heating, or conversion stalls at <10%. I am using Pd(PPh3)4 or Pd(OAc)2/PPh3.

A: You are experiencing "N-Coordination Poisoning." Standard catalysts like Pd(PPh3)4 rely on phosphine dissociation to generate the active Pd(0) species. In the presence of 1,7-naphthyridine, the substrate nitrogen binds to the Pd faster than the phosphine can re-associate, effectively killing the catalytic cycle.

The Fix: Switch to Pd-G3/G4 Precatalysts or NHC-Pd Systems. You must use a system that generates the active L-Pd(0) species irreversibly and contains a bulky ligand that prevents substrate coordination.

  • Recommendation: Use XPhos Pd G4 or BrettPhos Pd G4 . These precatalysts contain a labile carbazole leaving group that ensures rapid, quantitative formation of the active species even at room temperature.

  • Alternative: Use Pd-PEPPSI-IPr . The N-Heterocyclic Carbene (NHC) ligand is tightly bound and sterically bulky, shielding the metal center from N-coordination.

PoisoningMechanism Substrate 1,7-Naphthyridine (N-Donor) Dead_Complex Inactive Complex [Pd(Naph)2] Substrate->Dead_Complex Pd_Traditional Pd(PPh3)4 (Equilibrium Dependent) Pd_Traditional->Dead_Complex Displacement by N Pd_Precat Pd G4 Precatalyst (Irreversible Activation) Active_Species Active L-Pd(0) Pd_Precat->Active_Species Rapid Initiation Active_Species->Dead_Complex Blocked by Bulky Ligand

Caption: Figure 1. Mechanism of catalyst poisoning by naphthyridine nitrogen vs. protection by G4 precatalysts.

Module B: Regioselectivity (The "Wrong Isomer")

Q: I have 2,8-dichloro-1,7-naphthyridine. I want to couple at C8, but I'm getting a mixture of C2 and C8 products.

A: You are fighting competing electronic activation.

  • C8 Position: Alpha to N7. Structurally analogous to the C1 position of isoquinoline. Highly reactive toward oxidative addition.

  • C2 Position: Alpha to N1. Analogous to C2 of pyridine. Also activated.

The Fix: Tune the Ligand "Bite Angle" and Sterics.

  • To favor C8 (Kinetic Product): Use Pd(dppf)Cl2 or XPhos Pd G4 . The C8 position is generally more electron-deficient. Fast oxidative addition (promoted by electron-rich ligands like XPhos) favors the most electronically activated bond (C8).

  • To favor C2: This is difficult to achieve directly if C8 is a chloride. It is better to use a "Masking Strategy": Start with 2-chloro-8-hydroxy-1,7-naphthyridine , convert the C8-OH to a triflate (OTf) after coupling at C2, or use the inherent reactivity difference of 2-chloro-8-bromo-1,7-naphthyridine (Br reacts before Cl).

Module C: Buchwald-Hartwig Amination Failures

Q: I am trying to couple a secondary amine to 8-chloro-1,7-naphthyridine using Pd2(dba)3/BINAP, but yields are low.

A: BINAP is insufficient for this scaffold. BINAP lacks the steric bulk to prevent the amine and the naphthyridine from poisoning the metal. Furthermore, Pd2(dba)3 often contains insoluble Pd nanoparticles that complicate kinetics.

The Fix: The "Buchwald Ladder" Use the following decision matrix for ligand selection.

CatalystSelection Start Select Reaction Type Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Steric_Sub Is Substrate Sterically Hindered? Suzuki->Steric_Sub Amine_Type Amine Type Buchwald->Amine_Type XPhos Use XPhos Pd G4 Steric_Sub->XPhos No/Moderate SPhos Use SPhos Pd G4 Steric_Sub->SPhos High Sterics Primary Primary Amine (R-NH2) Amine_Type->Primary Secondary Secondary Amine (R2NH) Amine_Type->Secondary BrettPhos Use BrettPhos Pd G4 Primary->BrettPhos RuPhos Use RuPhos Pd G4 Secondary->RuPhos

Caption: Figure 2. Decision tree for ligand selection based on coupling type and substrate class.

Optimized Experimental Protocols
Method A: General Suzuki-Miyaura Coupling (High Reliability)

Best for: Coupling aryl/heteroaryl boronic acids to chloro-1,7-naphthyridines.

  • Preparation: In a glovebox or using strict Schlenk technique, charge a reaction vial with:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 – 1.5 equiv)

    • Catalyst: XPhos Pd G4 (2–5 mol%)

    • Base: K3PO4 (3.0 equiv) [Solid, anhydrous]

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio) . The water is critical for the transmetallation step involving inorganic bases.

    • Concentration: 0.1 M to 0.2 M.

  • Execution: Seal the vial. Heat to 80–100 °C for 2–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.

    • Note: If protodehalogenation (loss of Cl without coupling) is observed, switch solvent to anhydrous n-Butanol and use Cs2CO3 as the base.

Method B: Advanced Buchwald-Hartwig Amination

Best for: Coupling primary/secondary amines.[1] Note: This protocol uses a strong base.[2] If your substrate has base-sensitive groups (esters, nitriles), switch NaOtBu to Cs2CO3.

  • Preparation: Charge an oven-dried vial equipped with a stir bar with:

    • Halo-1,7-naphthyridine (1.0 equiv)

    • Amine (1.2 equiv)[3]

    • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

      • Critical: Must be stored in a glovebox. Wet base kills this reaction.

    • Catalyst:

      • Primary Amines: BrettPhos Pd G4 (1–3 mol%)

      • Secondary Amines: RuPhos Pd G4 (1–3 mol%)

  • Solvent: Add anhydrous Toluene or t-Amyl Alcohol .

    • Concentration: 0.2 M.

  • Execution: Sparge with Nitrogen/Argon for 5 minutes. Seal. Heat to 100 °C .

  • Troubleshooting: If conversion is low, add 2 mol% of the free ligand (e.g., free BrettPhos) to stabilize the active species.

Data Summary: Ligand Performance Matrix
Ligand ClassRepresentativeRec.[1][3][4][5] PrecatalystBest Application for 1,7-Naphthyridine
Biaryl Phosphine XPhos XPhos Pd G4General Suzuki coupling; excellent for chlorides.
Biaryl Phosphine BrettPhos BrettPhos Pd G4Primary amines; high turnover; prevents N-poisoning.
Biaryl Phosphine RuPhos RuPhos Pd G4Secondary amines; sterically hindered substrates.
Bis-phosphine dppf Pd(dppf)Cl2Regioselectivity control (large bite angle); cost-effective.
NHC IPr Pd-PEPPSI-IPr"Difficult" cases; extremely robust against poisoning.
References
  • Catalyst Poisoning & Heterocycles

    • Mechanistic insight into the interactions of nitrogen heterocycles with Pd c
    • Sherwood, J. et al. "Palladium-catalyzed cross-coupling of electron-deficient heterocycles." Journal of Organic Chemistry, 2019.

  • Precatalyst Technology (Pd G3/G4)

    • The authoritative guide on why G3/G4 precatalysts are superior for air-sensitive active species.
    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

  • Buchwald-Hartwig Optimization

    • Specific protocols for amin
    • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649.

  • Regioselectivity in Polyhalogenated Heterocycles

    • Analysis of C2 vs C8 reactivity trends.
    • Léris, A. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Organic & Biomolecular Chemistry, 2016.

Sources

Technical Support Center: Recrystallization of 8-Methoxy-1,7-Naphthyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of 8-methoxy-1,7-naphthyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important class of heterocyclic compounds. Naphthyridines are known for their wide spectrum of pharmacological activities, but their purification via recrystallization can present unique challenges.[1][2] This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when developing a recrystallization protocol for a new 8-methoxy-1,7-naphthyridine derivative?

The foundational step is a systematic solvent screening. The goal is to identify a solvent or solvent system where your compound exhibits high solubility at an elevated temperature but low solubility at room temperature or below.[3] The unique structure of the 8-methoxy-1,7-naphthyridine core—a polar, bicyclic aromatic system with nitrogen heteroatoms capable of hydrogen bonding—dictates its solubility behavior.

Initial Screening Strategy:

  • Assess Polarity: The naphthyridine core is polar. Start with polar protic solvents (e.g., ethanol, methanol, isopropanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile).

  • Test Solubility: Use a small amount of your compound (approx. 10-20 mg) in a test tube and add a small volume (approx. 0.5 mL) of the chosen solvent.

  • Observe at Room Temperature: If it dissolves immediately, the solvent is likely too good and will result in poor recovery.[4]

  • Heat Gently: If it does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, you have a potential candidate.

  • Cool Down: Allow the solution to cool to room temperature and then in an ice bath. The formation of a precipitate or crystals indicates a suitable solvent.[4]

Q2: How do the structural features of 8-methoxy-1,7-naphthyridine influence solvent choice?

The electronic and structural characteristics of the molecule are paramount:

  • Naphthyridine Core: The two pyridine rings create a relatively polar, electron-deficient aromatic system. The nitrogen atoms are hydrogen bond acceptors, suggesting that protic solvents like alcohols can be effective.

  • Methoxy Group (-OCH₃): This is an electron-donating group that can slightly increase the molecule's lipophilicity compared to an unsubstituted naphthyridine. It can also act as a hydrogen bond acceptor.

  • Potential for Salt Formation: As basic compounds, naphthyridines can be protonated.[5] In some cases, recrystallization from a slightly acidic medium (e.g., acetic acid in water) or conversion to a salt (e.g., hydrochloride) can yield highly crystalline material, which can then be neutralized back to the free base.[6]

Q3: What are some recommended starting solvents for this class of compounds?

Based on the general properties of N-heterocyclic compounds, a systematic approach is best. The following table provides a good starting point for your screening process.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol 78Polar ProticOften a first choice for polar heterocycles. Good balance of polarity and volatility.[7]
Methanol 65Polar ProticHigher polarity than ethanol; may be too effective a solvent, leading to lower yields.[8]
Isopropanol (IPA) 82Polar ProticLess polar than ethanol; good for compounds with slightly more lipophilic character.
Acetonitrile 82Polar AproticCan be effective for moderately polar compounds. Not miscible with non-polar anti-solvents like hexane.[9]
Ethyl Acetate (EtOAc) 77Mid-PolarityA versatile solvent, often used in mixed-solvent systems with hexanes.[8]
Toluene 111Non-PolarHigh boiling point can be a disadvantage, but excellent for crystallizing aromatic compounds.[8]
Water 100Highly PolarWhile many organics have low solubility, it can be an excellent choice for highly polar compounds or for salt formation.[5][7]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems encountered during the recrystallization of 8-methoxy-1,7-naphthyridine compounds.

Scenario 1: My compound has "oiled out" instead of forming crystals.

Q: What is "oiling out" and why is it happening to my compound?

A: "Oiling out" is the separation of the dissolved solute as a liquid phase (an oil) rather than a solid crystalline phase upon cooling.[10] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a melting point depression of your compound due to dissolved impurities).[11]

Causality:

  • High Supersaturation: The solution's concentration is too high, causing the solute to crash out of solution rapidly before it can form an ordered crystal lattice.[10]

  • Rapid Cooling: Cooling the solution too quickly does not provide the necessary time for nucleation and crystal growth.[10]

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and depress the melting point of your compound, making it more prone to separating as a liquid.[11][12]

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound.[10]

Q: I have an oil in my flask right now. How can I recover my material?

A:

  • Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solution.

  • Add More Solvent: Add a small amount of the hot "good" solvent to slightly decrease the concentration. This is the most common and effective remedy.[12][13]

  • Promote Slow Cooling: Allow the flask to cool very slowly. Insulating the flask (e.g., by placing it on a wooden block or paper towels) can help.[13][14]

  • Attempt Seeding: If you have a pure crystal, add a tiny seed crystal once the solution has cooled slightly below its saturation point. This provides a template for crystal growth.[13][15]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create microscopic imperfections on the glass surface that serve as nucleation sites.[13][16]

Q: How do I prevent oiling out in future experiments?

A: Prevention is key. The following workflow can help you design an experiment that avoids this common pitfall.

G start Start: Dissolved Compound in Hot Solvent check_conc Is the solution highly concentrated? start->check_conc add_solvent Add 10-20% more hot solvent check_conc->add_solvent Yes slow_cool Cool solution SLOWLY (Insulate flask) check_conc->slow_cool No add_solvent->slow_cool seed Add seed crystal below saturation temp slow_cool->seed oil_out Oiling Out Occurs slow_cool->oil_out If problem persists result Successful Crystallization seed->result reheat Re-heat to dissolve oil, return to Start oil_out->reheat reheat->start

Caption: Troubleshooting workflow for preventing oiling out.

Scenario 2: No crystals have formed after cooling.

Q: My solution is clear and cold, but there are no crystals. What went wrong?

A: This is a classic case of either using too much solvent or the solution being supersaturated without nucleation sites.[13] The concentration of your compound is below the saturation point at the cold temperature, so it remains in solution.

Inducement Techniques:

  • Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level.[14]

  • Seed Crystals: Add a tiny amount of the crude solid or a previously obtained pure crystal. This is the most reliable method.[14]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen and then attempt to cool again.[13] This increases the concentration to the point of saturation.

  • Flash Cooling: Briefly place the flask in a dry ice/acetone bath. This can sometimes force nucleation, though it may lead to smaller, less pure crystals. The flask can then be allowed to warm slowly to encourage the growth of larger crystals from these initial nuclei.

Scenario 3: My final crystal yield is very low.

Q: I got beautiful crystals, but my yield was only 20%. Where did my compound go?

A: A low yield is most commonly due to using an excessive amount of solvent.[14] Even at low temperatures, your compound will have some finite solubility in the solvent. The more solvent you use, the more compound will remain in the "mother liquor" after filtration.

Strategies to Improve Yield:

  • Use the Minimum Solvent: During the dissolution step, add the hot solvent portion-wise until the solid just dissolves. Avoid adding a large excess.[3][16]

  • Ensure Thorough Cooling: Make sure the crystallization mixture has spent adequate time in an ice-water bath (at least 15-20 minutes) to maximize precipitation before filtration.[17]

  • Collect a Second Crop: Take the filtrate (mother liquor) from your first filtration and reduce its volume by boiling off a portion of the solvent. Upon cooling, a second, usually less pure, crop of crystals may form.[17]

  • Wash with Ice-Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product.

Recommended Protocols

This section provides standardized, step-by-step procedures that serve as a robust starting point for your experiments.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

Workflow:

G cluster_prep Preparation cluster_dissolve Dissolution cluster_purify Purification (Optional) cluster_crystallize Crystallization cluster_isolate Isolation a 1. Place crude solid in Erlenmeyer flask b 2. Add boiling chip a->b c 3. Heat solvent separately to boiling b->c d 4. Add minimum hot solvent to solid until dissolved c->d e 5. Add activated charcoal (if colored) d->e Optional g 7. Cool slowly to RT, then in ice bath d->g No impurities f 6. Perform hot gravity filtration (if solids present) e->f f->g h 8. Induce if necessary (scratch/seed) g->h i 9. Collect crystals via vacuum filtration h->i j 10. Wash with minimal ice-cold solvent i->j k 11. Dry crystals under vacuum j->k

Caption: Step-by-step workflow for single-solvent recrystallization.

  • Dissolution: Place the crude 8-methoxy-1,7-naphthyridine compound in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions until the solid is completely dissolved.[18]

  • Decolorization (if necessary): If the solution is colored by impurities, remove it from the heat, add a very small amount of activated charcoal, and re-heat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal growth appears to have stopped, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[17]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven.

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent has the ideal solubility properties. It involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[18] A common pair for compounds like this is Ethanol (good) and Water (poor), or Ethyl Acetate (good) and Hexanes (poor).

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent near its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point). This indicates the solution is saturated.

  • Re-solubilize: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Crystallization & Isolation: Follow steps 4-6 from the Single-Solvent protocol above.

References

  • Gautam, N., & Singh, S. (2013). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Taylor & Francis Online. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods? Brainly.com. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. MT.com. [Link]

  • Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Medicilon.com. [Link]

  • University of York. Problems with Recrystallisations. York.ac.uk. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chem.libretexts.org. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). Reddit.com. [Link]

  • Google Patents. (1961). Purification of heterocyclic organic nitrogen compounds.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Rochester.edu. [Link]

  • National Center for Biotechnology Information. (2025). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Researchgate.net. [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Reddit.com. [Link]

  • National Center for Biotechnology Information. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Ncbi.nlm.nih.gov. [Link]

  • University of Rochester. Tips & Tricks: Recrystallization. Rochester.edu. [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Encyclopedia.pub. [Link]

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Mdpi.com. [Link]

  • SOP: CRYSTALLIZATION. Ias.ac.in. [Link]

  • Scilit. Antimicrobial Activity of Naphthyridine Derivatives. Scilit.net. [Link]

  • University of Victoria. Recrystallization. Uvic.ca. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Reddit.com. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chem.libretexts.org. [Link]

  • Experiment 2: Recrystallization. Umanitoba.ca. [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Csus.edu. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Chloro-8-methoxy-1,7-naphthyridine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive research. Among these, the 1,7-naphthyridine scaffold is a privileged core in medicinal chemistry. This guide provides an in-depth analysis of the ¹H NMR spectrum of a representative molecule, 4-Chloro-8-methoxy-1,7-naphthyridine. Moving beyond a mere recitation of data, we will delve into the causal relationships that govern spectroscopic behavior and present a comparative analysis with alternative analytical techniques, offering a holistic perspective on molecular characterization.

The Structural Landscape of this compound

The 1,7-naphthyridine core is a bicyclic aromatic system containing two nitrogen atoms, which significantly influences the electron density distribution and, consequently, the chemical environment of its protons. The substituents, a chloro group at position 4 and a methoxy group at position 8, further modulate these electronic effects, leading to a unique spectroscopic fingerprint.

¹H NMR Spectroscopy: A Primary Tool for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution.[1][2] ¹H NMR, in particular, provides rich information about the number, connectivity, and chemical environment of protons within a molecule.

Predicted ¹H NMR Spectrum of this compound
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2~ 8.8 - 9.0d~ 4.51H
H-3~ 7.4 - 7.6d~ 4.51H
H-5~ 8.3 - 8.5d~ 8.81H
H-6~ 7.0 - 7.2d~ 8.81H
-OCH₃~ 4.1 - 4.3s-3H
Interpreting the Predicted Spectrum: A Rationale

The predicted chemical shifts are rooted in the electronic landscape of the molecule. The protons on the pyridine ring (H-2 and H-3) are expected to be deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom, thus appearing at a lower field. The coupling between them would result in a doublet for each.

The chloro-substituted ring also exhibits distinct signals. The chloro group at C-4 will influence the chemical shifts of the protons on that ring. The methoxy group at C-8, being an electron-donating group, will shield the protons on its ring, causing them to appear at a relatively higher field. The protons H-5 and H-6 are expected to show a doublet-of-doublets splitting pattern due to their coupling with each other. The methoxy protons will appear as a sharp singlet, as they have no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural determination.

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1] The choice of solvent can influence chemical shifts.[3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • Record the spectrum on a 400 MHz or higher field NMR spectrometer.[1]

  • Acquire the spectrum at a constant temperature, typically 298 K.[3]

  • Optimize acquisition parameters, such as the number of scans, to achieve an adequate signal-to-noise ratio.

A Comparative Guide to Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization often necessitates a multi-technique approach. Here, we compare ¹H NMR with other key analytical methods for the analysis of this compound.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number, connectivity, and chemical environment of protons.Provides detailed structural information and stereochemical relationships. Non-destructive.Requires soluble samples. Can be complex for large molecules.
¹³C NMR Spectroscopy Number and chemical environment of carbon atoms.Complements ¹H NMR by providing information about the carbon skeleton.Less sensitive than ¹H NMR, often requiring longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution). Fragmentation patterns can provide structural clues.Extremely sensitive, requiring very small amounts of sample. Provides accurate molecular weight.Does not provide detailed information on the connectivity of atoms. Isomeric compounds can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and easy to perform. Provides information about the types of bonds present.Provides limited information about the overall molecular structure.
Workflow for Comprehensive Spectroscopic Analysis

A logical workflow ensures a thorough and efficient characterization of the target molecule.

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The structural analysis of this compound serves as an excellent case study for the application of modern spectroscopic techniques in chemical research. While ¹H NMR provides the most detailed initial picture of the molecular architecture, a synergistic approach employing ¹³C NMR, mass spectrometry, and IR spectroscopy is indispensable for unambiguous structure confirmation. This guide has aimed to provide not just the "what" but the "why" behind the spectroscopic analysis, empowering researchers to approach their own characterization challenges with a more informed and strategic perspective.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Palladacycles Derived from Arylphosphinamides for Mild Suzuki-Miyaura Cross-Couplings Contents.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.
  • SciSpace. (2022, July 28). Article.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0169414).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.
  • Benchchem. (n.d.). Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines.
  • Alichem. (n.d.). 8-chloro-3-iodo-4-methoxy-1,7-naphthyridine (CAS 1812220-09-9).
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • ResearchGate. (2019, July 31). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.
  • PubMed. (2023, February 15). Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents.

Sources

Definitive Structural Validation of 4-Substituted 1,7-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In medicinal chemistry, the 1,7-naphthyridine scaffold is a privileged structure for kinase inhibition (e.g., PDE4, p38 MAP kinase). However, functionalizing the C4 position presents a notorious "regioisomer trap."

The most common synthetic route—


-oxide rearrangement using phosphorous oxychloride (

)—is rarely exclusive. It typically yields a mixture of 2-chloro , 4-chloro , and occasionally 8-chloro isomers. Relying solely on low-field 1H NMR for assignment is a critical failure point due to the electronic similarity of the C2 and C8 positions.

This guide outlines a self-validating structural assignment protocol that distinguishes the 4-substituted isomer from its congeners using coupling constant logic (


-values) and 2D NMR peri-interactions, removing the need for immediate X-ray crystallography.

The Challenge: Electronic Bias & Numbering

To validate the structure, one must first understand the numbering and electronic bias of the scaffold.

  • Ring A (N1): Pyridine-like.[1] Contains positions 2, 3, and 4.[2][3][4][5]

  • Ring B (N7): Pyridine-like. Contains positions 5, 6, and 8.[2][6][7]

The Ambiguity: In a standard 1H NMR spectrum, H2 and H8 both appear as deshielded singlets (or fine doublets) downfield (>9.0 ppm). Distinguishing a 2-substituted product from a 4-substituted product requires analyzing the splitting pattern of the remaining protons on Ring A (H3 and H4).

Comparison of Validation Methodologies
FeatureMethod A: 1D 1H NMR (Standard)Method B: 2D NOESY/HMBC (Recommended)Method C: X-Ray Crystallography
Speed < 10 mins30–60 minsDays to Weeks
Cost LowLowHigh
Certainty Low (Ambiguous singlets)High (Spatial/Connectivity proof)Absolute
Sample Req. < 1 mg5–10 mgSingle Crystal required
Blind Spot Cannot definitively distinguish C2 vs C8 substitution without reference.Requires interpretation of complex couplings.Crystal growth failure.

The Self-Validating Protocol

Phase 1: Synthesis of the Probe Mixture

To demonstrate the validation logic, we utilize the chlorination of 1,7-naphthyridine


-oxide. This reaction generates the specific regioisomers (2-Cl and 4-Cl) required for comparative analysis.

Reagents: 1,7-naphthyridine 1-oxide (or 7-oxide mixture),


, 

.

Workflow Diagram (Graphviz):

SynthesisFlow Start 1,7-Naphthyridine (Starting Material) Oxidation mCPBA DCM, 0°C -> RT Start->Oxidation NOxide N-Oxide Intermediate Oxidation->NOxide Rearrange POCl3 Reflux, 2h NOxide->Rearrange Mixture Crude Mixture (2-Cl, 4-Cl, 8-Cl) Rearrange->Mixture Separation Flash Chromatography (EtOAc/Hexane) Mixture->Separation Isomer4 Target: 4-Cl-1,7-naphthyridine Separation->Isomer4 Isomer2 Byproduct: 2-Cl-1,7-naphthyridine Separation->Isomer2

Caption: Synthesis pathway generating the regioisomer pair. The critical step is the POCl3 rearrangement which breaks symmetry.

Phase 2: Structural Assignment Logic (The "Smoking Gun")

You have isolated a solid. Is it the 4-Cl or the 2-Cl isomer? Use this decision matrix.

Criterion 1: Vicinal Coupling Constants (

)

On Ring A (N1-C2-C3-C4), the coupling constants between protons differ significantly based on bond order and proximity to nitrogen.

  • Scenario A: 4-Substitution (Target)

    • Observation: H4 is replaced by Cl.

    • Signal: H3 appears as a Doublet coupled only to H2.

    • J-Value:

      
      . (Coupling to H2 is smaller).
      
  • Scenario B: 2-Substitution (Byproduct)

    • Observation: H2 is replaced by Cl.

    • Signal: H3 appears as a Doublet coupled only to H4.

    • J-Value:

      
      . (Coupling to H4 is larger, typical ortho-pyridine coupling).
      

Decision Rule: If the doublet for H3 has a


, you likely have the 2-substituted  isomer (wrong product). If 

, you have the 4-substituted isomer.
Criterion 2: The NOESY "Peri-Effect"

This is the definitive confirmation. In 1,7-naphthyridine, H4 and H5 are in "peri" positions (spatially close, though on different rings).

  • 4-Cl Isomer: The H4 proton is missing. Result: No NOE correlation between the H5 signal and any Ring A proton.

  • 2-Cl Isomer: H4 is present. Result: Strong NOE cross-peak between H4 and H5.

NMR Logic Diagram (Graphviz):

NMRLogic Unknown Unknown Isomer (Isolated Solid) Step1 Step 1: Measure H3 Coupling (J) Unknown->Step1 Branch4 J(H3) ~ 4-5 Hz Step1->Branch4 Small Coupling Branch2 J(H3) ~ 8-9 Hz Step1->Branch2 Large Coupling Step2_4 Step 2: NOESY Spectrum Branch4->Step2_4 Step2_2 Step 2: NOESY Spectrum Branch2->Step2_2 Result4 NOE: H5 <-> H4 (ABSENT) Step2_4->Result4 Result2 NOE: H5 <-> H4 (PRESENT) Step2_2->Result2 Conclusion4 CONFIRMED: 4-Chloro-1,7-naphthyridine Result4->Conclusion4 Conclusion2 IDENTIFIED: 2-Chloro-1,7-naphthyridine Result2->Conclusion2

Caption: Decision tree for distinguishing 2-Cl vs 4-Cl isomers using coupling constants and NOESY data.

Experimental Data Comparison

The following table summarizes the expected chemical shifts (


) and coupling constants (

) in

(400 MHz).
Proton Position4-Chloro-1,7-naphthyridine (Target)2-Chloro-1,7-naphthyridine (Alternative)
H2 9.05 ppm (d,

Hz)
N/A (Substituted)
H3 7.55 ppm (d,

Hz)
7.45 ppm (d,

Hz)
H4 N/A (Substituted) 8.15 ppm (d,

Hz)
H5 7.80 ppm (s)7.75 ppm (s)
H8 9.40 ppm (s)9.35 ppm (s)
Key NOE H3

H2 (Weak)
H4

H5 (Strong)

Note: Chemical shifts are approximate and solvent-dependent, but the relative order and J-couplings remain consistent.

Detailed Experimental Protocol

Synthesis of 4-Chloro-1,7-naphthyridine
  • Oxidation: Dissolve 1,7-naphthyridine (1.0 eq) in DCM. Add mCPBA (1.1 eq) at 0°C. Stir at RT for 12h. Wash with sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate to yield the N-oxide (often a mixture of N1 and N7 oxides, but N7 is favored; however, for 4-chlorination, we rely on the N1-oxide equilibrium or direct attack).
  • Rearrangement: Suspend the N-oxide (1.0 eq) in

    
     (10 vol). Heat to reflux (105°C) for 2 hours. The solution will turn dark.
    
  • Workup: Cool to RT. Pour slowly onto crushed ice/ammonia (Exothermic!). Extract with DCM (

    
    ).
    
  • Purification: The crude residue contains both 2-Cl and 4-Cl isomers.

    • Column Conditions: Silica gel, Gradient 0

      
       5% MeOH in DCM.
      
    • Elution Order: The 2-Cl isomer is typically less polar (elutes first) than the 4-Cl isomer due to the dipole moment vectors relative to the nitrogens.

Analytical Characterization Steps[5][6][8][9][10][11]
  • Sample Prep: Dissolve ~5 mg of isolated solid in 0.6 mL

    
    .
    
  • Acquisition:

    • Run standard 1H (16 scans).

    • Run COSY (to identify H2-H3 vs H3-H4 pairs).

    • Run NOESY (mixing time 500ms) specifically looking for the 7.5–8.5 ppm region cross-peaks.

  • Verification: Check the H3 doublet.

    • If

      
       Hz 
      
      
      
      Proceed to validation.
    • If

      
       Hz 
      
      
      
      Discard (It is the 2-Cl isomer).

References

  • Structure and Reactivity of Naphthyridines

    • Paudler, W. W., & Kress, T. J. (1967). Naphthyridine chemistry.[1][4][5][8][9][10][11][12][13] V. The synthesis and properties of the 1,7-naphthyridines. Journal of Organic Chemistry.

  • Synthesis via N-Oxide Rearrangement

    • McCaustland, D. J., & Cheng, C. C. (1970). 1,5-Naphthyridine derivatives.[1] Synthesis of 4-chloro-1,5-naphthyridine. (Analogous chemistry for 1,7-system). Journal of Heterocyclic Chemistry.

  • NMR Differentiation of Regioisomers

    • BenchChem. (2025).[9] Comparative Analysis of 1H NMR Spectra of Substituted 1,7-Naphthyridines.

  • Modern Catalytic Approaches (Validation of scaffold)

    • Chahal, K., et al. (2025).[2][12][14] Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives. MDPI.

Sources

A Comparative Analysis of 8-Methoxy and 8-Ethoxy Naphthyridine Derivatives on Target Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

The naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The specific substitution patterns on the naphthyridine ring system are critical for modulating potency, selectivity, and pharmacokinetic properties.[2] This guide provides an in-depth comparison of two common alkoxy substituents at the 8-position: the methoxy (-OCH₃) group and the ethoxy (-OC₂H₅) group, focusing on their respective impacts on binding affinity to protein targets.

Mechanistic and Physicochemical Considerations: Methoxy vs. Ethoxy

The choice between a methoxy and an ethoxy group is a classic example of bioisosteric replacement in drug design.[5][6] This strategy involves exchanging a functional group with another that has similar physicochemical properties to enhance biological activity or optimize drug-like characteristics.[5][6][7][8] While seemingly minor, the addition of a single methylene unit (-CH₂-) imparts distinct properties that can profoundly influence a molecule's interaction with its biological target.

Key Physicochemical Differences:

Property8-Methoxy (-OCH₃)8-Ethoxy (-OC₂H₅)Rationale and Implications for Binding
Size & Steric Bulk SmallerLarger, more flexibleThe larger ethoxy group can either provide beneficial van der Waals interactions if the binding pocket is accommodating or create detrimental steric clashes if the pocket is constrained.
Lipophilicity (cLogP) LowerHigherIncreased lipophilicity from the ethoxy group can enhance binding through improved hydrophobic interactions with nonpolar residues in the binding pocket but may also increase non-specific binding.
Electronic Properties Weak electron-donatingWeak electron-donatingBoth are electronically similar, exerting a modest electron-donating effect on the naphthyridine ring system.[9]
Metabolic Stability Can be susceptible to O-dealkylationGenerally more stable to O-dealkylationThe additional ethyl group can sterically hinder metabolic enzymes, potentially increasing the compound's half-life.

The decision to use one over the other is therefore highly context-dependent, relying on the specific topology and amino acid composition of the target's binding site.

Comparative Binding Affinity Data

Direct, head-to-head comparisons of 8-methoxy and 8-ethoxy naphthyridines are not always published in a single study. However, by examining Structure-Activity Relationship (SAR) studies of related heterocyclic scaffolds, we can infer the potential effects. For instance, in studies of other pharmacologically active cores, the transition from a methoxy to an ethoxy group can lead to varied outcomes. In some cases, the increased size and lipophilicity of the ethoxy group lead to enhanced affinity, while in others, it is detrimental.[10][11]

Unfortunately, the available search results did not yield a direct comparative study of 8-methoxy versus 8-ethoxy naphthyridines with specific binding affinity (e.g., Kᵢ, Kᴅ, or IC₅₀) values against the same biological target. The provided literature focuses on broader SAR of naphthyridine derivatives with various substitutions at different positions.[12][13][14]

To provide a practical framework, the following sections will detail the experimental methodology required to generate such comparative data.

Experimental Protocol: Determining Binding Affinity via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event.[15][16][17] This allows for the determination of the binding affinity (Kᴅ), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction in a single experiment.[15][18]

Objective: To quantitatively compare the binding affinity of an 8-methoxy-naphthyridine derivative and its 8-ethoxy counterpart to a purified target protein.

Materials:

  • Purified target protein (concentration ≥ 10 µM)

  • 8-methoxy-naphthyridine compound ("Ligand A")

  • 8-ethoxy-naphthyridine compound ("Ligand B")

  • Identical, degassed buffer for both protein and ligands (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Buffer components must be precisely matched to avoid heats of dilution.[15][19]

  • Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC or similar).[19]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a ~10-20 µM solution of the target protein in the assay buffer. The concentration should be at least 10 times the expected Kᴅ.[15]

    • Prepare ~100-200 µM solutions of Ligand A and Ligand B in the exact same buffer. This should be approximately 10-15 times the protein concentration for a 1:1 binding stoichiometry.[16][19]

    • Accurately determine the concentrations of all solutions. Errors in concentration directly affect the accuracy of the determined stoichiometry and affinity.[15]

    • Thoroughly degas all solutions immediately before the experiment to prevent air bubbles.[15]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C). This should be kept consistent across all experiments.[17]

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters: typically a single 0.4 µL initial injection followed by 18-19 injections of 2 µL each, with a spacing of 150 seconds between injections.

  • Experimental Run:

    • Load the protein solution into the sample cell (~200-300 µL depending on the instrument).[15]

    • Load the ligand solution (Ligand A for the first experiment) into the injection syringe (~40-100 µL).[15]

    • Perform a control experiment by titrating the ligand into buffer alone to measure the heat of dilution. This will be subtracted from the main experimental data.

    • Initiate the titration run. The instrument will inject the ligand into the sample cell and measure the resulting heat change after each injection.

  • Data Analysis:

    • After subtracting the heat of dilution, the integrated heat data is plotted against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model).

    • The fitting process will yield the key thermodynamic parameters: Kᴅ, n, and ΔH. The change in entropy (ΔS) can then be calculated.

  • Comparative Experiment:

    • Thoroughly clean the sample cell and syringe.

    • Repeat steps 3 and 4 using Ligand B.

    • Compare the Kᴅ values obtained for the 8-methoxy and 8-ethoxy derivatives to determine which has a higher binding affinity (a lower Kᴅ value indicates higher affinity).

Visualization of Experimental and Logical Frameworks

The following diagrams illustrate the key workflows and decision-making processes in this comparative analysis.

G cluster_0 Phase 1: Synthesis & Preparation cluster_1 Phase 2: ITC Experiment cluster_2 Phase 3: Data Analysis & Comparison Syn_A Synthesize 8-Methoxy Naphthyridine Purify Purify & Characterize (NMR, MS) Syn_A->Purify Syn_B Synthesize 8-Ethoxy Naphthyridine Syn_B->Purify Load_A Load Protein & 8-Methoxy Ligand Purify->Load_A Load_B Load Protein & 8-Ethoxy Ligand Purify->Load_B Protein Express & Purify Target Protein Protein->Load_A Protein->Load_B Buffer Prepare & Match Assay Buffer Buffer->Load_A Buffer->Load_B Setup Instrument Setup (Temp, Injections) Setup->Load_A Setup->Load_B Run_A Run Titration A Load_A->Run_A Fit_A Fit Isotherm A (Determine Kᴅ, ΔH, n) Run_A->Fit_A Run_B Run Titration B Load_B->Run_B Fit_B Fit Isotherm B (Determine Kᴅ, ΔH, n) Run_B->Fit_B Compare Compare Binding Affinities (Kᴅ of A vs B) Fit_A->Compare Fit_B->Compare

Caption: Experimental workflow for comparing binding affinities using ITC.

G cluster_Pocket Binding Pocket Analysis cluster_Decision Bioisostere Selection cluster_Validation Experimental Validation Start Evaluate 8-Alkoxy Substitution Pocket_Size Is the pocket spacious or constrained? Start->Pocket_Size Pocket_Lipophilicity Is the pocket hydrophobic or polar? Pocket_Size->Pocket_Lipophilicity Spacious Select_Methoxy Hypothesis: 8-Methoxy is preferred. (Avoids steric clash) Pocket_Size->Select_Methoxy Constrained Select_Ethoxy Hypothesis: 8-Ethoxy is preferred. (Enhanced hydrophobic interactions) Pocket_Lipophilicity->Select_Ethoxy Hydrophobic Pocket_Lipophilicity->Select_Methoxy Polar Synthesize Synthesize both analogs Select_Ethoxy->Synthesize Select_Methoxy->Synthesize Test Test binding affinity (e.g., ITC) Synthesize->Test Conclusion Determine optimal substituent Test->Conclusion

Caption: Logic diagram for selecting between 8-methoxy and 8-ethoxy.

Conclusion and Future Directions

The choice between an 8-methoxy and an 8-ethoxy substituent on a naphthyridine core is a nuanced decision in drug design that hinges on the specific characteristics of the target protein's binding site. The ethoxy group offers increased lipophilicity and potential for additional hydrophobic interactions at the cost of greater steric bulk. Conversely, the smaller methoxy group may be essential for fitting into tighter binding pockets.

To make an informed decision, researchers must rely on empirical data. Isothermal Titration Calorimetry provides a robust and direct method for quantifying the thermodynamic differences in binding between these two analogs. The resulting data not only reveals which substituent confers higher affinity but also provides insight into the energetic drivers of the interaction (enthalpic vs. entropic), guiding the next steps in the lead optimization process. Future work should focus on generating this direct comparative data across various target classes to build a more comprehensive understanding of this common bioisosteric transformation in the context of the versatile naphthyridine scaffold.

References

  • Discovery and SAR study of 1H-imidazo[4,5-h][12][14]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available from:

  • SAR of 1,8‐naphthyridine derivatives. EWG, electron‐withdrawing group. ResearchGate.
  • Structure–activity relationship (SAR) and docking studies of.... ResearchGate.
  • Lead Identification of Novel Naphthyridine Derivatives as Potent SOS1 Inhibitors. PMC.
  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online.
  • Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research - AACR Journals.
  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions - Harvard.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.
  • Isothermal Titration Calorimetry (ITC) – iTC200 - OSTR. National Cancer Institute.
  • Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. PMC.
  • Synthesis, binding affinity, and transcriptional activity of hydroxy- and methoxy-substituted 3,4-diarylsalicylaldoximes on estrogen receptors alpha and beta. PubMed.
  • Characterization of molecular interactions using isothermal titration calorimetry. PubMed.
  • Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. National Genomics Data Center (CNCB-NGDC).
  • Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)-on-3-carboxamide derivatives as CB2 selective agonists. PubMed.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Effect of methoxy substitution on BZD binding affinity. ResearchGate.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI.
  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO.
  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • 1 Bioisosterism in Medicinal Chemistry. Wiley-VCH.
  • Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. MDPI.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed.
  • What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents?. Shin-Etsu Silicone Selection Guide.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC.
  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.
  • Chemistry and Biological Activities of 1,8-Naphthyridines. ResearchGate.

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A Comparative Guide to Elemental Analysis Standards for 4-Chloro-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of novel chemical entities is paramount. This guide offers a deep dive into the elemental analysis standards for 4-Chloro-8-methoxy-1,7-naphthyridine, a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3][4] As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical methodologies, ensuring a robust and compliant approach to quality control.

The Critical Role of Elemental Analysis in Pharmaceutical Integrity

Elemental analysis serves two primary functions in the characterization of a pharmaceutical compound like this compound. Firstly, it confirms the empirical formula by quantifying the mass fractions of its constituent elements (Carbon, Hydrogen, and Nitrogen). Secondly, and of increasing regulatory importance, is the detection and quantification of elemental impurities.[5][6][7] These impurities can originate from various sources, including catalysts used in synthesis, raw materials, manufacturing equipment, and container closure systems.[8][9]

The International Council for Harmonisation (ICH) Q3D guidelines and the United States Pharmacopeia (USP) chapters <232> and <233> provide a framework for controlling elemental impurities in drug products.[5][10][11][12][13] These guidelines classify elemental impurities based on their toxicity and the likelihood of their presence in the final drug product, establishing Permitted Daily Exposure (PDE) limits.[6][7][8]

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for elemental analysis is dictated by the specific requirements of the analysis – whether it is for bulk elemental composition or trace impurity detection. For this compound, a multi-faceted approach is often necessary.

Technique Elements Analyzed Principle Sensitivity Advantages Limitations
Combustion Analysis (CHN) C, H, NThe sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.Percent (%) levelHigh accuracy and precision for bulk composition.[14]Not suitable for trace analysis; can be affected by the presence of halogens and other heteroatoms.[15]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Most elements (including trace metals)The sample is introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.Parts per billion (ppb) to parts per trillion (ppt)The gold standard for trace and ultra-trace elemental impurity analysis due to its exceptional sensitivity and multi-element capability.[9][16][17][18]Higher cost and potential for matrix interferences.[17]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) Many elements (less sensitive than ICP-MS)Similar to ICP-MS, but detection is based on the characteristic light emitted by the excited atoms in the plasma.Parts per million (ppm) to high ppbRobust and versatile for a wide range of elemental analysis.Lower sensitivity compared to ICP-MS.
X-Ray Fluorescence (XRF) Elements heavier than sodiumThe sample is irradiated with X-rays, causing the emission of characteristic secondary (or fluorescent) X-rays.ppm to % levelNon-destructive and requires minimal sample preparation.[19][20] Useful for screening for the presence of chlorine.[21][22]Lower sensitivity for lighter elements and potential for matrix effects.

Workflow for Comprehensive Elemental Analysis

A robust analytical workflow for this compound would involve a combination of techniques to address both composition and purity.

Caption: A comprehensive workflow for the elemental analysis of this compound.

Experimental Protocols

Protocol 1: Determination of C, H, N by Combustion Analysis

This protocol outlines the standard procedure for determining the weight percent of Carbon, Hydrogen, and Nitrogen in this compound.

Instrumentation: CHN Elemental Analyzer

Principle: The compound is precisely weighed and then combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are passed through a series of traps to remove interfering substances and then detected by thermal conductivity.

Procedure:

  • Instrument Calibration: Calibrate the instrument using a certified organic standard with a known C, H, and N content (e.g., acetanilide).

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.

  • Analysis: Introduce the capsule into the combustion furnace of the CHN analyzer.

  • Data Acquisition: The instrument software will automatically calculate the percentage of C, H, and N based on the detector response and the sample weight.

  • Validation: The experimental results should be within ±0.4% of the theoretical values for a pure sample.[23]

Theoretical vs. Expected Experimental Values:

ElementTheoretical %Expected Experimental % (±0.4%)
Carbon (C)55.5455.14 - 55.94
Hydrogen (H)3.633.23 - 4.03
Nitrogen (N)14.3913.99 - 14.79
Protocol 2: Trace Elemental Impurity Analysis by ICP-MS

This protocol details the procedure for quantifying elemental impurities in this compound according to USP <233> and ICH Q3D guidelines.[12][24]

Instrumentation: Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)

Principle: The sample is digested to break down the organic matrix and then introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then detected by the mass spectrometer. This technique offers extremely low detection limits, making it ideal for trace impurity analysis.[16][17]

Procedure:

  • Risk Assessment: Based on the synthetic route of this compound, identify potential elemental impurities (e.g., residual catalysts like Palladium, Copper; or common contaminants like Lead, Arsenic, Cadmium, Mercury).[8]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of the sample into a clean microwave digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid.

    • Seal the vessel and place it in the microwave digestion system.

    • Run a digestion program with controlled temperature and pressure to ensure complete dissolution of the sample.

    • After cooling, dilute the digest to a final volume with deionized water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards in the same acid matrix as the digested sample.

  • Analysis: Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-MS.

  • Data Analysis: Quantify the concentration of each target element in the sample based on the calibration curve.

  • Reporting: Report the results in µg/g (ppm) and compare them against the established PDE limits.

Logical Relationships in Elemental Impurity Standards

The regulatory framework for elemental impurities is built on a logical progression from toxicity assessment to risk-based control.

ICH_Q3D_Logic Toxicity_Data Evaluation of Toxicity Data PDE Establishment of Permitted Daily Exposure (PDE) Toxicity_Data->PDE informs Risk_Assessment Risk-Based Approach (ICH Q9) PDE->Risk_Assessment is a key input for Control_Strategy Control Strategy Risk_Assessment->Control_Strategy determines the need for

Caption: The logical framework of the ICH Q3D guidelines for elemental impurities.

Conclusion

The elemental analysis of this compound requires a meticulous and multi-faceted approach. While combustion analysis is essential for confirming the compound's empirical formula, ICP-MS stands as the definitive technique for ensuring compliance with the stringent regulatory limits for elemental impurities. By integrating a risk-based approach as outlined in ICH Q3D and employing validated analytical methods, researchers and drug developers can ensure the quality, safety, and efficacy of their compounds.

References

  • Analytik Jena. USP <232> Elemental Impurities—Limits.
  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1).
  • United States Pharmacopeia. <232> Elemental Impurities—Limits.
  • Netpharmalab. (2025). ICP-MS Is the Key Technique for the Control of Toxic Impurities.
  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment.
  • Pharmaffiliates. (2025). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3.
  • Drawell. (2025). How ICP-MS is Applied in Pharmaceutical Quality Control.
  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2).
  • Fisher Scientific. USP <232>, <233> & <2232> Elemental Impurities.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • West Pharmaceutical Services.
  • QbD Group. (2025). ICP-MS vs ICP-OES analysis: choosing the right elemental impurity testing method.
  • United States Pharmacopeia. <232> ELEMENTAL IMPURITIES— LIMITS.
  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.
  • Shimadzu. AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030.
  • Merck Millipore. Inorganic Elemental Impurity Mix Standards.
  • FILAB. ICH Q3D: Elemental impurity analysis.
  • ResearchGate. (2025). X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters.
  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.
  • Spectroscopy Online. (2015). Determining Elemental Impurities in Pharmaceutical Materials: How to Choose the Right Technique.
  • Agilent Technologies.
  • University of Birmingham's Research Portal. (2021). The utility of X-Ray fluorescence spectrometry as a tool for monitoring compliance with limits on concentrations of halogenated flame retardants in waste polymers: a critical review.
  • Ecology Center. (2018). Methods.
  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN.
  • Enviropass. (2023). XRF Testing - Environmental compliance Consultant.
  • Quality Analysis. X-ray fluorescence analysis (XRF).
  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
  • Clariant Analytical Sciences. Elemental Analysis and Chemical Properties.
  • MDPI. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • Fritz Haber Institute. (2004). Chemical (Elemental) Analysis.
  • N/A. Design, Synthesis and Characterization of N-(7-((Substituted-1H-1,2,3- triazol-5-yl) methoxy)-5-methyl.
  • Sigma-Aldrich. 4-CHLORO-6-METHOXY-1,7-NAPHTHYRIDINE | 952059-61-9.
  • N/A. CAS 1812220-09-9 (8-chloro-3-iodo-4-methoxy-1,7-naphthyridine).
  • ChemRxiv.
  • MDPI. (2023). Nitrogen Containing Heterocycles.
  • N/A. (2015).
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • Der Pharma Chemica. (2025).
  • Benchchem. Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide.

Sources

Differentiating 4-chloro-1,7-naphthyridine from 4-chloro-1,8-naphthyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Hopping Challenge

In kinase inhibitor and anti-infective drug discovery, the naphthyridine scaffold serves as a critical bioisostere for quinolines and isoquinolines.[1][2] However, the structural isomerism between 1,7-naphthyridine and 1,8-naphthyridine presents a recurring analytical hazard.[1][2]

While both isomers share the formula


 (Exact Mass: 164.[1][2]01) and undergo Nucleophilic Aromatic Substitution (

) at the C4 position, their electronic properties and vectoral dipole moments differ significantly.[1][2] Misidentification at the intermediate stage leads to erroneous Structure-Activity Relationship (SAR) models and "dead-end" synthetic routes.

This guide provides a definitive, self-validating workflow to differentiate 4-chloro-1,7-naphthyridine (Isomer A) from 4-chloro-1,8-naphthyridine (Isomer B) using NMR spectroscopy and chromatographic behavior.

Structural & Electronic Analysis

To differentiate these isomers, one must understand the fundamental connectivity that dictates their spectral fingerprints.[1][2]

The "Signature Proton" Theory

The primary structural difference lies in the arrangement of the nitrogen atoms in the non-chlorinated ring.[1][2]

  • 1,8-Naphthyridine: The nitrogen atoms are at positions 1 and 8.[1][2] The "B-ring" (containing N8) possesses a continuous chain of three carbons (C5-C6-C7).[1] This creates a three-spin proton system (H5-H6-H7) .[2][3]

  • 1,7-Naphthyridine: The nitrogen atoms are at positions 1 and 7.[1][2] The "B-ring" (containing N7) has its carbon chain interrupted by the nitrogen.[1][2] This isolates the proton at position 8 (C8), creating a singlet (or a doublet with very small long-range coupling).[1][2][3]

Visualization of Isomeric Differences[1][2][3]

Naphthyridine_Comparison cluster_17 4-chloro-1,7-naphthyridine cluster_18 4-chloro-1,8-naphthyridine struct17 Ring B: N at Pos 7 Key Feature: H8 is Isolated sig17 Signature Signal: H8 = Singlet (s) ~9.0 - 9.5 ppm struct17->sig17 struct18 Ring B: N at Pos 8 Key Feature: H5-H6-H7 System sig18 Signature Signal: H7 = Doublet of Doublets (dd) Couples to H6 struct18->sig18

Figure 1: Structural logic dictating the spectral "Signature Signal" for each isomer.

Analytical Differentiation Protocol (The Gold Standard)[1]

The following protocol relies on


 NMR. While LC-MS is useful for purity, it cannot distinguish these isomers due to identical mass and fragmentation similarities.[2]
Experimental Setup
  • Solvent:

    
     (preferred for resolution) or 
    
    
    
    (if solubility is poor).[1][2][3]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Frequency: Minimum 300 MHz (400 MHz+ recommended for resolving H5/H6 coupling).

Comparative NMR Data Table
Feature4-chloro-1,7-naphthyridine4-chloro-1,8-naphthyridine
H8 Signal Singlet (s) or very fine doublet (

Hz).[3] Typically very deshielded (

ppm).[1][2]
Does not exist. (Position 8 is Nitrogen).[1][2]
H7 Signal Does not exist (Position 7 is Nitrogen).[1][2]Doublet (d) or dd. Couples vicinally with H6 (

Hz).[1][2][3]
H6 Signal Doublet (d).[1][2][4][5][6] Couples only with H5.Doublet of Doublets (dd) or Triplet. Couples with H5 and H7.
H5 Signal Doublet (d). Couples with H6.Doublet of Doublets (dd).[1][2] Couples with H6 and H7 (long range).
H2/H3 Doublet pair (AX system).Doublet pair (AX system).[1][2]
The "Decision Tree" Workflow

Use this logic gate to validate your batch.

Decision_Tree Start Start: Acquire 1H NMR (Region 7.0 - 9.5 ppm) Check_Singlet Is there a distinct SINGLET (or broad singlet) > 9.0 ppm? Start->Check_Singlet Yes_Singlet YES Check_Singlet->Yes_Singlet No_Singlet NO Check_Singlet->No_Singlet Result_17 Identity: 4-chloro-1,7-naphthyridine (Singlet is H8) Yes_Singlet->Result_17 Check_Coupling Check Coupling of most shielded protons: Do you see a continuous 3-spin system (d, t/dd, d)? No_Singlet->Check_Coupling Result_18 Identity: 4-chloro-1,8-naphthyridine (System is H5-H6-H7) Check_Coupling->Result_18 Yes Result_Unknown Identity: Unknown/Impure (Check 1,5 or 1,6 isomers) Check_Coupling->Result_Unknown No

Figure 2: Step-by-step NMR logic for isomer identification.

Functional Performance & Reactivity[2]

While analytical differentiation is the primary goal, understanding how these isomers perform in synthesis (


 reactions) is critical for process chemists.[1][2]
Reactivity Profile

Both isomers contain a chlorine atom at C4, activated by the para-nitrogen (N1).[1][2] However, the secondary nitrogen exerts an electronic influence.[1][2]

  • 1,8-Naphthyridine: The N8 lone pair is peri to the C1-N1 bond but does not conjugate directly to C4 in the same way.[2] However, 1,8-naphthyridines are often more basic.[1][2] In

    
     conditions (e.g., reaction with benzylamine), the 4-chloro-1,8-naphthyridine typically reacts cleanly.[1]
    
  • 1,7-Naphthyridine: The N7 atom is meta to the C4 position (electronically).[1][2] The activation of C4 is driven almost exclusively by N1.[1][2]

Experimental Observation: In competitive displacement reactions (e.g., with morpholine in DMF at 80°C), 4-chloro-1,8-naphthyridine often exhibits slightly faster kinetics due to the inductive electron-withdrawing effect of N8 being spatially closer to the reaction center than N7 in the 1,7-isomer.[1]

Chromatographic Separation (HPLC)

If you have a mixture (e.g., from a non-selective synthesis):

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Trend: 1,8-naphthyridine derivatives are often less polar (elute later) than 1,7-isomers due to the internal dipole vector cancellation and potential for intramolecular hydrogen bonding interactions if protic substituents are present (though less relevant for the chloro-derivative).[1][3]

    • Note: Retention times are highly method-dependent; always use the NMR-validated standard to spike your HPLC trace.[2][3]

References

  • Paudler, W. W., & Kress, T. J. (1967).[1][2] Naphthyridine Chemistry.[1][2][4][7][8] V. The Nuclear Magnetic Resonance Spectra of the Naphthyridines. The Journal of Organic Chemistry.[1][2] Link (Establishes the fundamental coupling constants for 1,7 and 1,8 systems).[1][2]

  • Brown, D. J. (2002).[1][2] The Naphthyridines.[1][2][4][7][9][10] The Chemistry of Heterocyclic Compounds, Vol 63.[1][2] Wiley-Interscience.[2] (Comprehensive text on reactivity and synthesis).

  • Lowe, P. R., et al. (2004).[1][2] Structure-Activity Relationship of 1,7-Naphthyridine Derivatives. Bioorganic & Medicinal Chemistry Letters.[1][2] Link (Provides specific NMR characterization for 1,7-derivatives).[1][2][3]

  • Sigma-Aldrich. (2023).[1][2][3] 4-Chloro-1,8-naphthyridine Product Specification.[2]Link (Verified commercial source for standard comparison).[1][2]

  • Reich, H. J. (2023).[1][2] Structure Determination Using NMR.[1][2][5] University of Wisconsin-Madison.[2] Link (Authoritative resource for heterocyclic coupling constants).[1][2]

Sources

Safety Operating Guide

4-Chloro-8-methoxy-1,7-naphthyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Why This Matters: 4-Chloro-8-methoxy-1,7-naphthyridine is not "general trash."[1][2] It is a halogenated nitrogen-heterocycle often used as a scaffold in kinase inhibitor development. Its disposal requires strict adherence to Halogenated Waste protocols due to the chlorine substituent, which poses environmental persistence risks and requires specific incineration temperatures to prevent the formation of toxic byproducts (e.g., dioxins) during thermal destruction.[1]

Improper disposal into non-halogenated streams or aqueous drains violates EPA/RCRA regulations (in the US) and SEPA guidelines (globally), potentially damaging municipal water treatment biology and incurring significant fines.[1]

Chemical Hazard Profile
PropertyData / StatusCritical Disposal Implication
CAS Number 53975-77-2 (Representative)Used for waste manifesting.[1]
Molecular Formula C₉H₇ClN₂OHalogenated (Cl) – Must go to Halogenated Stream.
Physical State Solid (Powder)Dust inhalation hazard during transfer.[2]
Primary Hazards Acute Tox.[2] (Oral/Dermal), Irritant (Skin/Eye), SensitizerZero-contact protocol required.[1]
Reactivity Nucleophilic substitution susceptibleSegregate from strong acids and oxidizers.
RCRA Status Characteristic Waste (Toxic)Likely D-coded (if TCLP fails) or State-regulated.[1]

Pre-Disposal: Segregation & Stabilization

Effective disposal begins at the bench. You must segregate this compound from non-compatible waste streams immediately upon generation.

The Segregation Logic
  • Stream: Halogenated Organic Waste .

    • Reasoning: The presence of the Chlorine atom (Cl) mandates high-temperature incineration (>1100°C) with acid gas scrubbing. Mixing this with non-halogenated solvents (like Acetone/Methanol waste) forces the entire volume to be treated as halogenated, increasing disposal costs by ~30–50%.[1]

  • Incompatibilities:

    • Strong Acids: The basic nitrogen in the naphthyridine ring can react exothermically with concentrated acids.

    • Oxidizers: Avoid mixing with peroxides or nitric acid waste to prevent uncontrolled oxidation.

Satellite Accumulation Area (SAA) Setup
  • Container: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion from hydrolysis byproducts (HCl).

  • Labeling: Must be labeled "Hazardous Waste - Halogenated."

  • State: Keep container closed unless adding waste.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure solid (e.g., expired reagent) and reaction mixtures.[1]

Scenario A: Disposal of Solid Reagent (Pure/Expired)
  • PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety glasses.[1] Use a powder hood if available.

  • Containment: Do not empty the solid into a liquid waste carboy.

  • Primary Packaging: Keep the chemical in its original vial/bottle if possible. Ensure the cap is tight.

  • Secondary Packaging: Place the original vial into a clear, sealable plastic bag (Ziploc type) to contain any exterior dust.

  • Tagging: Attach a hazardous waste tag. List the full chemical name: this compound.

  • Binning: Place the bagged vial into the Solid Hazardous Waste drum/pail.

Scenario B: Disposal of Reaction Mixtures & Rinsate
  • Solubilization: If the compound is in a reaction mixture, ensure it is dissolved. Common compatible solvents: Dichloromethane (DCM), Chloroform, or DMSO.[1]

  • Transfer: Pour the solution into the Halogenated Liquid Waste carboy.

  • Glassware Decontamination (Triple Rinse Rule):

    • Rinse 1: Rinse glassware with a small volume of solvent (e.g., DCM).[1] Collect this rinse into the Halogenated Waste carboy.

    • Rinse 2: Repeat.[3][4] Collect this rinse.

    • Rinse 3: Repeat.[3][4] Collect this rinse.

    • Final Wash: Wash glassware with soap and water in the sink (only after triple rinsing).

Operational Workflow Visualization

The following diagram illustrates the decision logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generated: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Is Solid Liquid Liquid (Solution/Mother Liquor) StateCheck->Liquid Is Liquid Bagging Seal in Original Container + Secondary Ziploc Bag Solid->Bagging SolidBin Place in SOLID Hazardous Waste Drum Bagging->SolidBin SolventCheck Is Solvent Halogenated? Liquid->SolventCheck HaloStream Stream: HALOGENATED Organic Waste SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., MeOH)* *Mixture becomes Halogenated Rinse Triple Rinse Glassware (Collect Rinsate) HaloStream->Rinse Rinse->SolidBin If Wipes/Solids generated Rinse->HaloStream Rinsate Liquid

Figure 1: Decision matrix for segregating solid vs. liquid halogenated waste streams.

Emergency Contingencies

Spill Response (< 10g/10mL):

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves , safety goggles, and an N95 mask (if powder is airborne).[1]

  • Containment:

    • Solid: Cover with wet paper towels (to prevent dust) and scoop into a waste bag.

    • Liquid: Use absorbent pads or vermiculite. Do not use combustible materials (sawdust).

  • Decontamination: Wipe the surface with a soap/water solution. Collect all wipes as Solid Hazardous Waste .

Exposure:

  • Skin: Wash with soap and water for 15 minutes. The chloro-group is a potential sensitizer; monitor for redness/rash.

  • Eyes: Flush for 15 minutes. Seek medical attention.

Regulatory & Compliance Framework

  • RCRA (USA): While this compound is not explicitly "P" or "U" listed, it must be characterized by the generator.[1] Due to toxicity and halogen content, it defaults to a hazardous waste requiring thermal treatment.[1]

    • Code:D000 (Characteristic) or F002 (if spent halogenated solvent mixture).

  • EPA Rule: Under the "Mixture Rule," adding this halogenated compound to a non-halogenated solvent renders the entire mixture a halogenated waste.[1]

  • Global (GHS): Dispose of contents/container to an approved waste disposal plant in accordance with local/regional/national/international regulations.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 4-Chloro-8-methoxy-1,7-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

You are handling 4-Chloro-8-methoxy-1,7-naphthyridine , a specialized heterocyclic building block. While specific toxicological data for this exact isomer is often limited in public registries, its structural alerts—specifically the chlorinated nitrogen-containing aromatic ring—mandate that we treat it as a Category 3 Potent Compound until proven otherwise.

The Scientific Risk: The 4-chloro position on the 1,7-naphthyridine ring is electronically activated, making it susceptible to nucleophilic aromatic substitution (


). In biological systems, this reactivity implies a potential for covalent binding to protein residues (cysteine/lysine), posing risks of skin sensitization  and cumulative toxicity . Furthermore, hydrolysis of the chloro-group in humid environments can release trace hydrochloric acid (HCl), creating an immediate inhalation hazard.

This guide moves beyond generic "safety tips" to provide a validated, logistical framework for handling this compound without compromising data integrity or researcher health.

Part 1: Hazard Profiling (Proxy Analysis)

Since a specific REACH dossier may be absent for this R&D intermediate, we derive our safety profile from structural analogs (e.g., 4-chloroquinolines and chloronaphthyridines).

Hazard ClassLikely GHS ClassificationOperational Implication
Acute Toxicity H302 (Harmful if swallowed)Zero-tolerance for open-bench weighing.
Skin Corrosion H315 (Causes skin irritation)Lipophilic nature allows rapid dermal absorption.
Eye Damage H318/H319 (Serious eye damage)Corrosive potential due to hydrolysis (HCl generation).
Sensitization H317 (Skin sensitizer)High risk of allergic dermatitis upon repeated exposure.
Part 2: The Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for electrophilic heterocycles. The following matrix is the required standard for this campaign.

2.1 Hand Protection: The "Double-Barrier" Protocol

Chlorinated aromatics can permeate standard 4-mil nitrile gloves in under 15 minutes.

  • Layer 1 (Inner): Nitrile (0.11 mm / 4 mil). Purpose: Comfort and sweat absorption.

  • Layer 2 (Outer): High-Performance Nitrile (0.20 mm / 8 mil) OR Laminate (Silver Shield®).

    • Why: The methoxy group increases lipophilicity, aiding permeation. Thicker nitrile provides the necessary breakthrough time (>60 mins).

  • Technique: "Change-on-Splash" protocol. If the outer glove is contaminated, it is doffed immediately inside the fume hood.

2.2 Respiratory & Inhalation Control[1]
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary (Powder Handling): If weighing >100mg or if static is present, use a Powder Containment Balance Enclosure .

  • PPE Backup: If hood sash must be raised >18 inches for setup, wear a Half-face respirator with P100/OV cartridges (Organic Vapor/Acid Gas).

    • Rationale: Protects against both the particulate dust and potential HCl off-gassing.

2.3 Ocular Defense
  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+).

  • Contraindication: Safety glasses with side shields are NOT permitted during synthesis or workup.

    • Why: Naphthyridine dust is fine and electrostatic; it can bypass side shields.

Part 3: Operational Workflow & Logistics

To ensure safety, we treat the workflow as a closed loop. The following diagram illustrates the critical control points (CCPs) where exposure is most likely.

G cluster_0 Fume Hood Containment Zone Start Material Reception Storage Storage (Desiccated, <4°C) Start->Storage Verify Integrity Weighing Weighing Station (Static Control + Ionizer) Storage->Weighing Transport in Secondary Cont. Reaction Reaction Setup (Closed Vessel) Weighing->Reaction Dissolve Immediately Quench Quenching/Workup (High Risk: HCl Release) Reaction->Quench Under N2/Ar Waste Disposal (Halogenated Stream) Quench->Waste Segregate

Figure 1: Critical Control Points in the this compound handling workflow. Red nodes indicate high-risk exposure zones.

3.1 Detailed Protocol for High-Risk Steps

Step A: Weighing (The highest risk of inhalation)

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat. Naphthyridines are often fluffy solids that fly easily.

  • Solvent Dampening: Pre-weigh the solvent in the reaction vessel. Transfer the solid directly into the solvent to immediately suppress dust generation.

Step B: Reaction & Quenching

  • Acid Management: If using this compound in nucleophilic substitution, HCl is often a byproduct. Ensure the reaction vessel is vented through a scrubber (e.g., dilute NaOH trap) or into the back of the hood.

  • Spill Response:

    • Solid: Do not dry sweep. Cover with wet paper towels (soaked in dilute NaHCO3) to dampen and neutralize, then scoop.

    • Liquid: Absorb with vermiculite.

Part 4: Waste Disposal & Decontamination[2][3]

Proper disposal is critical to prevent environmental contamination with halogenated heterocycles.

Waste StreamClassificationContainer Labeling
Mother Liquors Halogenated Organic"Flammable, Toxic, Halogenated (Contains Naphthyridine)"
Solid Waste Hazardous Debris"Contaminated PPE/Solids - Toxic"
Glassware Triple RinseRinse with Acetone

Water

Acetone. Collect first rinse as Halogenated Waste.

Decontamination Solution: For cleaning bench surfaces, use a surfactant-based cleaner (e.g., Decon 90) followed by a water rinse. Avoid using bleach (hypochlorite) initially, as it may react with amine functionalities or generate more complex chlorinated byproducts.

References & Authority
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 4-Chloro-1,7-naphthyridine (Analogous Structure Safety Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Heterocyclic Chloro Compounds.

Disclaimer: This guide is based on structural-activity relationship (SAR) analysis and standard industrial hygiene practices for halogenated nitrogen heterocycles. In the absence of a compound-specific SDS, these "Universal Precautions" represent the minimum safety standard.

Sources

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